1-Boc-3-piperidone
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
tert-butyl 3-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXIGDBUBXKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373568 | |
| Record name | 1-Boc-3-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98977-36-7 | |
| Record name | 1-Boc-3-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Boc-3-piperidone: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3-piperidone, also known as tert-butyl 3-oxopiperidine-1-carboxylate, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery.[1] Its piperidine (B6355638) core is a prevalent scaffold in a wide array of biologically active compounds and approved pharmaceuticals. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled and selective reactions, making it an invaluable building block in the synthesis of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and common synthetic protocols for this compound, tailored for researchers and professionals in the field of drug development.
Chemical Structure and Identification
This compound is characterized by a piperidone ring with a ketone functional group at the 3-position and a Boc protecting group attached to the nitrogen atom. This structure provides a unique combination of reactivity and stability, making it a versatile intermediate in organic synthesis.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | tert-butyl 3-oxopiperidine-1-carboxylate[2][3] |
| CAS Number | 98977-36-7[1] |
| Molecular Formula | C₁₀H₁₇NO₃[1] |
| Molecular Weight | 199.25 g/mol [2] |
| SMILES String | CC(C)(C)OC(=O)N1CCCC(=O)C1[3] |
| InChI Key | RIFXIGDBUBXKEI-UHFFFAOYSA-N[3] |
| Synonyms | 1-Boc-3-piperidinone, N-Boc-3-piperidone, tert-Butyl 3-oxo-1-piperidinecarboxylate, 3-Oxo-piperidine-1-carboxylic acid tert-butyl ester[1][2][4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. It is typically a white to light yellow crystalline solid at room temperature.[1]
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to light yellow crystalline solid or off-white solid[1] |
| Melting Point | 35-40 °C[1][4] |
| Boiling Point | 289.8 ± 33.0 °C (Predicted)[5] |
| Density | 1.1 ± 0.1 g/cm³[4] |
| Solubility | Insoluble in water[4][5]. Soluble in organic solvents.[6] |
| Flash Point | > 230 °F (> 110 °C)[4][5] |
| Storage Temperature | 0-8 °C[1][5] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been reported, most commonly involving the oxidation of 1-Boc-3-hydroxypiperidine. Below are detailed protocols for two common oxidation methods.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
This method utilizes the mild and selective oxidizing agent Dess-Martin periodinane.
Experimental Workflow: Dess-Martin Oxidation
Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.
Detailed Protocol:
-
Dissolve 1-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for a period, then allow the reaction to warm to room temperature and stir for 18 hours.
-
A white solid will precipitate. Remove the solid by filtration and wash it with ethyl acetate.
-
Combine the organic filtrates and wash with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield this compound as a white solid.[7]
Method 2: Oppenauer-type Oxidation
This method employs an aluminum alkoxide catalyst for the oxidation.
Experimental Workflow: Oppenauer-type Oxidation
Caption: Workflow for the synthesis and purification of this compound via Oppenauer-type oxidation.
Detailed Protocol:
-
Charge a reaction flask with 1-Boc-3-hydroxypiperidine, pimelinketone, aluminum isopropoxide, and dichloromethane.
-
Heat the mixture to 80 °C and maintain for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a 10% sodium hydroxide (B78521) (NaOH) solution and stir for 30 minutes.
-
Filter the mixture.
-
From the filtrate, remove the dichloromethane by distillation at atmospheric pressure, followed by the removal of pimelinketone under reduced pressure.
-
Extract the residue with dichloromethane three times.
-
Combine the organic layers, dry, and concentrate to obtain the crude product.[8][9]
-
Purify the crude product by vacuum distillation at a pressure of 60 Pa and a temperature of 104-105 °C to yield pure this compound.[8][9]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Its utility stems from the reactivity of the ketone and the ability to deprotect the Boc group under acidic conditions to reveal the secondary amine, which can then be further functionalized. It serves as a key intermediate in the development of:
-
Analgesics and anti-inflammatory agents [1]
-
Compounds targeting neurological disorders [1]
-
Chiral compounds through stereocontrolled synthesis
Safety and Handling
This compound is considered to be of low toxicity but can cause serious eye irritation.[4] Standard laboratory safety precautions should be observed when handling this compound.
Table 3: Safety Information
| Hazard Statement | Precautionary Measures |
| Causes serious eye irritation (H319)[2][4] | Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[4] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |
| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. Use non-sparking tools.[4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] |
Conclusion
This compound is a cornerstone intermediate for the synthesis of piperidine-containing molecules in pharmaceutical and chemical research. Its well-defined chemical properties and versatile reactivity, coupled with established synthetic protocols, make it an indispensable tool for medicinal chemists and organic synthesis professionals. This guide provides essential technical information to facilitate its effective and safe use in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 98977-36-7 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | 98977-36-7 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 3-oxopiperidine-1-carboxylate, a key intermediate in the pharmaceutical industry. The document details the common multi-step synthesis starting from 3-hydroxypiperidine (B146073), focusing on the critical oxidation of the hydroxyl group. Various oxidation methodologies are compared, and detailed experimental protocols are provided.
Introduction
Tert-butyl 3-oxopiperidine-1-carboxylate, also known as N-Boc-3-piperidone, is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperidine (B6355638) core is a prevalent scaffold in medicinal chemistry. This guide focuses on the prevalent synthetic pathway involving the oxidation of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine).
Overall Synthesis Workflow
The most common synthetic route to tert-butyl 3-oxopiperidine-1-carboxylate is a two-step process commencing with the readily available 3-hydroxypiperidine. The first step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by the oxidation of the hydroxyl group to a ketone.
Caption: General two-step synthesis of tert-butyl 3-oxopiperidine-1-carboxylate.
Step 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate
The protection of the nitrogen atom in 3-hydroxypiperidine is crucial to prevent side reactions during the subsequent oxidation step. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard method for this transformation.
Experimental Protocol: Boc Protection of 3-hydroxypiperidine
-
Reaction Setup: To a solution of 3-hydroxypiperidine in a suitable organic solvent such as dichloromethane (B109758) or a mixture of ethanol (B145695) and water, an inorganic base like sodium carbonate or sodium bicarbonate is added.
-
Addition of (Boc)₂O: Di-tert-butyl dicarbonate is added to the mixture, typically at room temperature. The molar ratio of 3-hydroxypiperidine to (Boc)₂O is generally 1:1.2 to 1:3.[1]
-
Reaction Time and Temperature: The reaction is stirred for a period ranging from 30 minutes to 10 hours at a temperature between -10°C and 50°C.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield tert-butyl 3-hydroxypiperidine-1-carboxylate.
A reported yield for this step is as high as 94%.[1]
Step 2: Oxidation of tert-Butyl 3-hydroxypiperidine-1-carboxylate
The oxidation of the secondary alcohol in tert-butyl 3-hydroxypiperidine-1-carboxylate to the corresponding ketone is the pivotal step in the synthesis. Several methods have been developed, each with its own advantages and disadvantages. The choice of oxidant and reaction conditions can significantly impact the yield, purity, and scalability of the process.
Comparison of Oxidation Methods
| Oxidation Method | Oxidizing Agent(s) | Typical Solvent | Temperature (°C) | Reported Yield | Notes |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to room temp. | High | Requires cryogenic temperatures and careful control of reagent addition. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room temp. | High | Mild conditions, but DMP is a specialty reagent. |
| TEMPO-catalyzed Oxidation | TEMPO, Sodium hypochlorite (B82951) | Dichloromethane | 0 - 30 | >67% (overall) | Catalytic use of TEMPO, cost-effective co-oxidant.[2] |
| Oppenauer Oxidation | Aluminum isopropylate, Ketone (e.g., acetone) | - | 30 - 150 | - | Avoids heavy metal oxidants.[1] |
Detailed Experimental Protocols
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize the alcohol.
-
Activation of DMSO: A solution of oxalyl chloride in dichloromethane is cooled to -78°C. A solution of DMSO in dichloromethane is then added dropwise, and the mixture is stirred for 10 minutes.
-
Addition of Alcohol: A solution of tert-butyl 3-hydroxypiperidine-1-carboxylate in dichloromethane is added slowly to the activated DMSO mixture at -78°C. The reaction is stirred for 20 minutes.
-
Quenching: Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water, and the pH is adjusted to ~4 with aqueous HCl. The organic layer is separated, washed with water and brine, dried, and concentrated to give the crude product, which is then purified by chromatography.
Caption: Workflow for the Swern oxidation.
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols.
-
Reaction Setup: To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate in dichloromethane, Dess-Martin periodinane is added in one portion at room temperature.
-
Reaction Time: The reaction is typically stirred for 0.5 to 2 hours.[3]
-
Work-up: The reaction mixture is diluted with a suitable solvent and washed with a basic solution (e.g., saturated aqueous NaHCO₃) to remove the iodo-byproduct. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Caption: Workflow for the Dess-Martin oxidation.
This method employs a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a stoichiometric amount of a co-oxidant, such as sodium hypochlorite.
-
Reaction Setup: Tert-butyl 3-hydroxypiperidine-1-carboxylate is dissolved in dichloromethane. A catalytic amount of TEMPO and a bromide salt (e.g., potassium bromide) are added.
-
Addition of Co-oxidant: An aqueous solution of sodium hypochlorite is added to the mixture, typically at a temperature between 0°C and 30°C.[2]
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Work-up: Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product can be purified by distillation or chromatography.
A patent reports an overall yield of over 67% for the two-step synthesis (Boc protection and TEMPO oxidation) with a purity greater than 98%.[2]
Caption: Workflow for the TEMPO-catalyzed oxidation.
Conclusion
The synthesis of tert-butyl 3-oxopiperidine-1-carboxylate is a well-established process, with the oxidation of the corresponding 3-hydroxy precursor being the key transformation. The choice of oxidation method depends on factors such as scale, cost, and available equipment. For laboratory-scale synthesis, Swern and Dess-Martin oxidations offer high yields and reliability. For larger-scale production, the TEMPO-catalyzed oxidation presents a more cost-effective and environmentally friendly alternative. This guide provides the necessary technical details for researchers and drug development professionals to select and implement the most suitable synthetic route for their specific needs.
References
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
The Versatile Scaffold: An In-Depth Technical Guide to N-Boc-3-piperidone in Medicinal Chemistry
Introduction: N-tert-butyloxycarbonyl-3-piperidone (N-Boc-3-piperidone) has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a reactive ketone functionality and a protected amine, allow for facile chemical modification and elaboration into complex molecular architectures. This technical guide provides a comprehensive overview of the applications of N-Boc-3-piperidone in drug discovery and development, detailing its use in the synthesis of compounds targeting a range of diseases, including diabetes, cancer, viral infections, and neurodegenerative disorders.
Core Applications of N-Boc-3-piperidone
N-Boc-3-piperidone serves as a crucial starting material for the synthesis of various substituted piperidine (B6355638) derivatives, which are prevalent structural motifs in numerous approved drugs and clinical candidates. The ketone at the 3-position is a key handle for introducing molecular diversity through reactions such as reductive amination, aldol (B89426) condensation, and the formation of spiropiperidinyl moieties.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Diabetes
One of the most significant applications of N-Boc-3-piperidone is in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The chiral amine derived from N-Boc-3-piperidone, (R)-3-(Boc-amino)piperidine, is a key intermediate in the synthesis of Linagliptin.[1][2] DPP-IV inhibitors work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion in a glucose-dependent manner.[3]
Experimental Protocol: Synthesis of (R)-N-Boc-3-aminopiperidine from N-Boc-3-piperidone
A common method for the synthesis of the key chiral amine intermediate for DPP-IV inhibitors involves the asymmetric reductive amination of N-Boc-3-piperidone.[1]
-
Enamine Formation: N-Boc-3-piperidone is reacted with a chiral amine, such as (R)-α-methylbenzylamine, to form an intermediate enamine.[1]
-
Diastereoselective Reduction: The resulting enamine is then hydrogenated, where the chiral auxiliary directs the addition of hydrogen to stereoselectively form the desired (R)-aminopiperidine derivative.
-
Deprotection: The chiral auxiliary is subsequently removed to yield (R)-N-Boc-3-aminopiperidine.[1]
Anticancer Agents
N-Boc-3-piperidone derivatives have been extensively explored in the development of novel anticancer agents. The piperidone core can be functionalized to generate compounds that inhibit various cancer-related targets, including kinases and tubulin.
The piperidine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of N-Boc-3-piperidone are utilized in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib, which are used in the treatment of autoimmune diseases and certain cancers.[4][5] The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in various malignancies.
N-Boc-3-piperidone can undergo aldol condensation with various aromatic aldehydes to yield bis-chalcone analogs.[6] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[7] The presence of the Boc-protecting group has been shown to be important for the anticancer activity of these piperidone-based chalcones.[7]
| Compound ID | Cancer Cell Line | GI50 (µg/mL) | Reference |
| 4c | PC3 (Prostate) | 17.1 - 22.9 | [7] |
| 4c | 22RV1 (Prostate) | 17.1 - 22.9 | [7] |
| Various | LoVo (Colorectal) | 0.84 - 34.7 | [7] |
| Various | COLO 205 (Colorectal) | 0.84 - 34.7 | [7] |
Experimental Protocol: Synthesis of N-Boc-piperidone Chalcones
-
Aldol Condensation: N-Boc-4-piperidone (a positional isomer often used in these syntheses) is reacted with a substituted benzaldehyde (B42025) in the presence of a base, such as lithium hydroxide (B78521) (LiOH), in an alcoholic solvent (e.g., methanol (B129727) or ethanol).[7]
-
Purification: The resulting product is purified by crystallization or column chromatography to yield the desired 4-Boc-piperidone chalcone.[7]
Antiviral Agents
The versatility of the N-Boc-3-piperidone scaffold has also been exploited in the development of antiviral agents. Piperidine-based derivatives have shown inhibitory activity against a range of viruses, including the influenza virus.[8][9]
| Compound ID | Virus Strain | EC50 (µM) | Reference |
| 11e | Influenza A | 0.05 | [8] |
| Various | Influenza A/H1N1 | Effective | [9] |
Experimental Protocol: Reductive Amination for Synthesis of Piperidine Derivatives
Reductive amination is a key reaction for functionalizing the ketone of N-Boc-3-piperidone to introduce diverse amine substituents, which is a common strategy in the synthesis of antiviral and other bioactive molecules.[10][11]
-
Imine/Iminium Ion Formation: N-Boc-3-piperidone is reacted with a primary or secondary amine in the presence of a mild acid catalyst to form an imine or iminium ion intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), is then added in the same pot to selectively reduce the imine/iminium ion to the corresponding amine.[10]
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified.
Agents for Neurodegenerative Diseases
The piperidine moiety is a common structural feature in compounds targeting the central nervous system (CNS). Derivatives of N-Boc-3-piperidone have been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and histone deacetylase (HDAC).[12]
| Compound ID | Target | IC50 (µM) | Reference |
| d5 | HDAC | 0.17 | [12] |
| d5 | AChE | 6.89 | [12] |
| d10 | HDAC | 0.45 | [12] |
| d10 | AChE | 3.22 | [12] |
Conclusion
N-Boc-3-piperidone is a highly valuable and versatile building block in medicinal chemistry. Its utility spans a wide range of therapeutic areas, from metabolic disorders to oncology and infectious diseases. The ability to readily functionalize the piperidone ring through well-established chemical transformations allows for the efficient generation of diverse compound libraries for drug discovery. The continued exploration of novel synthetic methodologies and applications of N-Boc-3-piperidone is expected to yield new and improved therapeutic agents in the future.
References
- 1. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. oatext.com [oatext.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Boc-3-piperidone (CAS: 98977-36-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-3-piperidone, a key intermediate in organic and medicinal chemistry. This document outlines its chemical and physical properties, safety and handling guidelines, and detailed experimental protocols for its synthesis.
Core Specifications
This compound, systematically named tert-butyl 3-oxopiperidine-1-carboxylate, is a heterocyclic compound widely used as a building block in the synthesis of complex molecules.[1][2] Its utility is prominent in the development of pharmaceutical agents, particularly those targeting pain, inflammation, and neurological disorders.[1][2][3]
Chemical and Physical Properties
The specifications for this compound are summarized below, providing researchers with essential data for experimental design and implementation.
| Property | Value | References |
| CAS Number | 98977-36-7 | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₃ | [4][5] |
| Molecular Weight | 199.25 g/mol | [4][5][6][7] |
| Appearance | White to yellow low melting solid or clear colorless liquid | [1][3][6][8] |
| Melting Point | 35-40 °C | [1][3][4][6][8] |
| Density | ~1.1 g/cm³ | [3][6] |
| Purity | Typically ≥97% | [1][4] |
| Solubility | Insoluble in water, soluble in organic solvents. | [6][8][9] |
| Storage Conditions | 0-8 °C, in a dry, cool, and well-ventilated place. | [1][3][4][6] |
Nomenclature and Identifiers
| Identifier Type | Identifier | References |
| IUPAC Name | tert-butyl 3-oxopiperidine-1-carboxylate | [7][10] |
| Synonyms | N-Boc-3-piperidone, 1-(tert-Butoxycarbonyl)-3-piperidone, 3-Oxo-piperidine-1-carboxylic acid tert-butyl ester | [1][6] |
| InChI Key | RIFXIGDBUBXKEI-UHFFFAOYSA-N | [4][10] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(=O)C1 | [4][10] |
Experimental Protocols
The synthesis of this compound is critical for its application in research and development. Below are detailed methodologies for its preparation.
Synthesis of this compound via Oxidation of 1-Boc-3-piperidinol
One common route for the synthesis of this compound involves the oxidation of 1-Boc-3-piperidinol.
Method 1: Using Dess-Martin Periodinane
This method employs Dess-Martin periodinane as the oxidizing agent.
-
Materials: 1-Boc-3-piperidinol (tert-butyl 3-hydroxypiperidine-1-carboxylate), Dess-Martin periodinane, Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
Dissolve 1-Boc-3-piperidinol (1.0 equivalent) in DCM in a reaction flask and cool the solution to 0°C.[11]
-
Add Dess-Martin periodinane (1.1 equivalents) to the solution in portions while maintaining the temperature at 0°C.[11]
-
Stir the reaction mixture at 0°C for a period, then allow it to slowly warm to room temperature.[11]
-
Continue stirring at room temperature for 18 hours, during which a white solid will precipitate.[11]
-
Filter the mixture to remove the white solid and wash the solid with EtOAc.[11]
-
Combine the organic phases and wash with a saturated NaHCO₃ solution.[11]
-
Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.[11]
-
Method 2: Using Pyridinium (B92312) Chlorochromate (PCC)
This protocol utilizes pyridinium chlorochromate as the oxidizing agent.
-
Materials: 1-Boc-3-piperidinol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Ethyl acetate.
-
Procedure:
-
Prepare a solution of PCC (3.0 equivalents) in DCM.[11]
-
Add a solution of 1-Boc-3-piperidinol (1.0 equivalent) in DCM to the PCC solution at room temperature.[11]
-
Stir the reaction mixture for 18 hours at room temperature.[11]
-
Dilute the reaction mixture with ethyl acetate.[11]
-
Filter the mixture through a silica (B1680970) gel bed and concentrate the filtrate under vacuum to yield the product.[11]
-
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from 3-hydroxypyridine (B118123), a common starting material.
Caption: Synthesis workflow from 3-hydroxypyridine to pure this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds.[3][8] Its piperidine (B6355638) core is a common structural motif in many bioactive molecules.[2] The Boc-protecting group allows for selective reactions at other positions of the molecule, and the ketone functionality provides a handle for further chemical transformations.[2] It is notably used in the synthesis of compounds for pain and inflammation treatment, as well as in the development of agents for neurological disorders.[1][3]
Logical Relationship in Asymmetric Synthesis
The ketone in this compound is a key functional group for stereoselective synthesis, for example, in the production of chiral amines.
Caption: Use of this compound in the synthesis of chiral aminopiperidines.
Safety and Handling
This compound is classified as causing serious eye irritation.[6][7] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound 97 98977-36-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 98977-36-7 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Page loading... [wap.guidechem.com]
The Strategic Role of 1-Boc-3-piperidone in the Synthesis of Novel Analgesics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Boc-3-piperidone, a versatile synthetic intermediate, has emerged as a critical building block in the development of novel analgesic compounds. Its unique structural features, including a Boc-protected nitrogen and a ketone functionality at the 3-position of the piperidine (B6355638) ring, offer a strategic advantage for the synthesis of a diverse range of pharmacologically active molecules. This technical guide explores the pivotal role of this compound in the synthesis of analgesics, with a particular focus on the development of kappa-opioid receptor (KOR) agonists. This class of analgesics holds promise for potent pain relief with a reduced side effect profile compared to traditional mu-opioid receptor agonists.
Core Synthetic Strategies and Applications
This compound serves as a versatile scaffold for the introduction of various pharmacophores necessary for analgesic activity. Key chemical transformations involving this intermediate include olefination reactions, such as the Horner-Wadsworth-Emmons reaction, followed by stereoselective reductions and functional group manipulations. These reactions enable the construction of complex piperidine derivatives with precise control over stereochemistry, a crucial factor in receptor binding and pharmacological activity.
A significant application of this compound lies in the synthesis of KOR agonists. While direct synthesis protocols starting from this compound are not extensively documented in publicly available literature, its structural isomer, 1-Boc-4-piperidone, is widely used in the synthesis of potent analgesics like fentanyl and its analogs. The synthetic methodologies employed for the 4-piperidone (B1582916) isomer are largely adaptable to this compound for the generation of novel 3-substituted piperidine analgesics.
The general synthetic approach involves the conversion of the ketone in this compound to an exocyclic double bond, which can then be functionalized to introduce the desired side chains. This is followed by deprotection of the Boc group and subsequent N-alkylation or N-acylation to complete the synthesis of the target analgesic molecule.
Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Reaction to form Olefin Intermediate
This step introduces a crucial carbon-carbon double bond, which serves as a handle for further functionalization.
-
Reaction: this compound is reacted with a phosphonate (B1237965) ylide, such as diethyl (cyanomethyl)phosphonate, in the presence of a strong base to yield the corresponding olefin.
-
Reagents and Conditions:
-
This compound
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction Temperature: 0 °C to room temperature
-
-
Procedure Outline:
-
A solution of diethyl (cyanomethyl)phosphonate in anhydrous THF is added dropwise to a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere.
-
The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
A solution of this compound in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Step 2: Reduction of the Nitrile and Double Bond
This step saturates the exocyclic double bond and reduces the nitrile to a primary amine, a common feature in many analgesic structures.
-
Reaction: The olefin intermediate is subjected to catalytic hydrogenation to reduce both the double bond and the nitrile group.
-
Reagents and Conditions:
-
Olefin intermediate from Step 1
-
Raney Nickel or Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Elevated pressure and temperature may be required.
-
-
Procedure Outline:
-
The olefin intermediate is dissolved in a suitable solvent (e.g., methanol).
-
The catalyst (e.g., Raney Nickel) is added to the solution.
-
The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere.
-
The reaction is monitored until the starting material is consumed.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the amine intermediate.
-
Step 3: N-Acylation of the Piperidine Nitrogen
After deprotection of the Boc group, the final pharmacophore is introduced by acylation of the piperidine nitrogen.
-
Reaction: The Boc-protected amine intermediate is first deprotected using an acid, and the resulting secondary amine is then acylated.
-
Reagents and Conditions (Deprotection):
-
Boc-protected amine intermediate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
-
Reagents and Conditions (Acylation):
-
Deprotected piperidine intermediate
-
An appropriate acyl chloride or carboxylic acid with a coupling agent (e.g., DCC, EDC)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
-
Procedure Outline:
-
The Boc-protected intermediate is treated with an acid to remove the Boc group.
-
The resulting salt is neutralized, and the free amine is dissolved in an anhydrous solvent.
-
The acylating agent and a base are added, and the reaction is stirred at room temperature until completion.
-
The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The final product is purified by crystallization or column chromatography.
-
Quantitative Data
The following table summarizes typical yields for the key transformations described above, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | Horner-Wadsworth-Emmons | This compound | Olefin intermediate | 85-95 |
| 2 | Catalytic Hydrogenation | Olefin intermediate | Saturated amine intermediate | 70-85 |
| 3 | N-Acylation | Deprotected amine intermediate | Final analgesic compound | 80-95 |
Signaling Pathways and Visualization
Analgesics derived from this compound are often designed to target opioid receptors, particularly the kappa-opioid receptor (KOR). Activation of KOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and pain perception.
Synthetic Workflow
The general synthetic pathway from this compound to a potential analgesic is depicted below.
The Versatile Scaffold: Harnessing 1-Boc-3-piperidone for the Development of Novel Anti-Inflammatory Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide array of diseases, ranging from autoimmune disorders to neurodegenerative conditions. The development of effective and targeted anti-inflammatory therapies remains a cornerstone of modern drug discovery. Within the medicinal chemist's toolkit, certain molecular scaffolds serve as privileged starting points for the synthesis of diverse and biologically active compounds. 1-Boc-3-piperidone, a readily available and versatile building block, has emerged as a significant precursor in the design and synthesis of novel anti-inflammatory agents. Its inherent structural features allow for facile modification and the introduction of various pharmacophoric elements, leading to the generation of potent inhibitors of key inflammatory mediators and signaling pathways. This technical guide provides an in-depth overview of the use of this compound in the development of anti-inflammatory drugs, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.
The Synthetic Utility of this compound
This compound, chemically known as tert-butyl 3-oxopiperidine-1-carboxylate, possesses a unique combination of a reactive ketone functionality and a Boc-protected piperidine (B6355638) ring. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the nitrogen atom, rendering it stable under a variety of reaction conditions while allowing for straightforward deprotection when necessary. The ketone at the 3-position provides a versatile handle for a multitude of chemical transformations, including:
-
Reductive Amination: To introduce diverse amine substituents and build 3-aminopiperidine scaffolds.
-
Aldol Condensation: To construct α,β-unsaturated ketone derivatives.
-
Spirocyclization: To generate complex, three-dimensional spirocyclic structures.
These synthetic routes, originating from this compound, have paved the way for the discovery of potent inhibitors of various inflammatory targets.
Case Study 1: Piperidin-4-one Derivatives as Multi-Cytokine Inhibitors
While not a direct starting material, the synthesis of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones highlights the potential of the piperidone core, a close structural relative of this compound, in developing potent anti-inflammatory agents. These compounds have demonstrated significant inhibitory activity against a range of pro-inflammatory cytokines and mediators.
Quantitative Anti-Inflammatory Activity
The following table summarizes the in vitro inhibitory activities of representative piperidin-4-one derivatives against various inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells.
| Compound | Target | IC50 (µM) |
| c6 | TNF-α | 1.8 ± 0.2 |
| IL-6 | 2.1 ± 0.3 | |
| IL-1β | 3.5 ± 0.4 | |
| PGE2 | 1.5 ± 0.1 | |
| NO | 2.5 ± 0.3 | |
| c10 | TNF-α | 2.5 ± 0.3 |
| IL-6 | 3.2 ± 0.4 | |
| IL-1β | 4.1 ± 0.5 | |
| PGE2 | 2.0 ± 0.2 | |
| NO | 3.1 ± 0.4 |
Data adapted from a study on N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones.
Experimental Protocols
General Synthesis of N-Substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones:
A mixture of the appropriate N-substituted piperidin-4-one (1 mmol), 2-(trifluoromethyl)benzaldehyde (B1295035) (2.2 mmol), and sodium hydroxide (B78521) (2.5 mmol) in ethanol (B145695) (20 mL) is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired product.
In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema):
-
Male Wistar rats (180-220 g) are divided into groups (n=6).
-
The test compounds (e.g., c6 or c10, at doses of 2.5 and 10 mg/kg) or a vehicle control are administered orally 1 hour before carrageenan injection.
-
Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway
The inhibition of TNF-α, IL-6, and IL-1β suggests that these piperidin-4-one derivatives may interfere with the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of piperidin-4-one derivatives.
Case Study 2: Spirocyclic Piperidines as Janus Kinase (JAK) Inhibitors - The Case of Delgocitinib
A more direct application of a this compound derivative is in the synthesis of spirocyclic structures, which are key components of several modern therapeutics. Delgocitinib (JTE-052), a potent pan-Janus kinase (JAK) inhibitor approved for the treatment of atopic dermatitis, features a spirocyclic piperidine scaffold. The synthesis of such complex molecules often begins with simpler piperidone precursors.
Quantitative Anti-Inflammatory Activity (JAK Inhibition)
Delgocitinib exhibits potent inhibitory activity against multiple JAK isoforms, which are critical for the signaling of numerous cytokines involved in inflammation and immunity.
| Compound | Target | IC50 (nM) |
| Delgocitinib | JAK1 | 2.8 |
| JAK2 | 2.6 | |
| JAK3 | 9.9 | |
| TYK2 | 28 |
Data represents the inhibitory concentrations against the respective Janus kinase isoforms.
Experimental Protocols
Conceptual Synthetic Workflow for a Spirocyclic Piperidine Core:
The synthesis of a spirocyclic piperidine core, a key feature of Delgocitinib, can be conceptualized to start from a derivative of this compound. A representative workflow is outlined below.
Figure 2: Conceptual workflow for the synthesis of a spirocyclic piperidine core for JAK inhibitors.
JAK Enzyme Inhibition Assay:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
The enzymes are incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of the test compound (e.g., Delgocitinib).
-
The kinase reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide is quantified using a suitable method, such as mobility shift microfluidic electrophoresis.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway
JAK inhibitors like Delgocitinib block the signaling of multiple pro-inflammatory cytokines that rely on the JAK-STAT pathway. This leads to a broad suppression of the inflammatory response.
Figure 3: The JAK-STAT signaling pathway and the inhibitory action of Delgocitinib.
Future Directions and Conclusion
The examples of piperidin-4-one derivatives and the spirocyclic scaffold of Delgocitinib underscore the immense potential of this compound as a starting material in the development of novel anti-inflammatory agents. The versatility of its ketone functionality allows for the exploration of a vast chemical space, leading to the identification of compounds with diverse mechanisms of action. Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound-derived compounds for specific inflammatory targets.
-
Novel Scaffolds: The development of new synthetic methodologies to generate unique and patentable piperidine-based scaffolds with improved pharmacological properties.
-
Targeting Emerging Inflammatory Pathways: The application of this compound in the synthesis of inhibitors for novel and less-explored inflammatory targets.
Spectroscopic Profile of 1-Boc-3-piperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure
References
Methodological & Application
Synthesis of 1-Boc-3-piperidone from 3-hydroxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-Boc-3-piperidone, a key intermediate in the development of various pharmaceutical agents. The synthesis commences from the readily available starting material, 3-hydroxypyridine (B118123), and proceeds through a three-step sequence involving reduction, protection, and oxidation.
Introduction
This compound is a versatile building block in medicinal chemistry, utilized in the synthesis of a range of bioactive molecules. Its piperidine (B6355638) core is a common motif in many pharmaceuticals, and the presence of the ketone functionality allows for a variety of subsequent chemical transformations. The synthetic route described herein is a reliable and scalable method for the preparation of this important intermediate.
Overall Synthesis Workflow
The synthesis of this compound from 3-hydroxypyridine is accomplished in three primary stages:
-
Hydrogenation of 3-hydroxypyridine: The aromatic pyridine (B92270) ring is reduced to a piperidine ring to yield 3-hydroxypiperidine (B146073).
-
Boc Protection: The secondary amine of 3-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent oxidation step.
-
Oxidation: The secondary alcohol of 1-Boc-3-hydroxypiperidine is oxidized to the corresponding ketone, yielding the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine
This step can be achieved through various catalytic hydrogenation methods. Below are protocols for two effective methods.
Method A: Using Rhodium-Nickel/Carbon Catalyst [1]
| Parameter | Value |
| Reactants | |
| 3-Hydroxypyridine | 10 g (0.11 mol) |
| Rhodium-Nickel/Carbon Catalyst (10% Rh, 1% Ni) | 1 g |
| Phosphoric Acid | 0.3 g (3.1 mmol) |
| Solvent | |
| Isopropanol (B130326) | 55 mL |
| Reaction Conditions | |
| Hydrogen Pressure | 3 atm |
| Temperature | 25 °C |
| Reaction Time | 3 hours |
| Work-up & Purification | |
| Procedure | Filtration of catalyst, concentration of filtrate under reduced pressure, and vacuum distillation (65-67 °C, 2 mmHg). |
| Yield | 96% |
Protocol:
-
To a suitable autoclave, add 3-hydroxypyridine (10 g), rhodium-nickel/carbon catalyst (1 g), phosphoric acid (0.3 g), and isopropanol (55 mL).
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the autoclave with hydrogen to 3 atm.
-
Stir the reaction mixture at 25 °C for 3 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation (65-67 °C, 2 mmHg) to obtain 3-hydroxypiperidine.
Method B: Using Rhodium on Carbon Catalyst [2]
| Parameter | Value |
| Reactants | |
| 3-Hydroxypyridine | 100 kg |
| 5% Rhodium on Carbon | 1 kg |
| Solvent | |
| Water | 100 L |
| Reaction Conditions | |
| Hydrogen Pressure | 5 MPa |
| Temperature | 90 °C |
| Reaction Time | 48 hours |
| Work-up & Purification | |
| Procedure | Cooling, filtration of catalyst, and vacuum distillation of the filtrate (67-69 °C, 26.6 Pa). |
| Yield | 81.3% |
Protocol:
-
In a large-scale autoclave, combine 3-hydroxypyridine (100 kg), 5% rhodium on carbon (1 kg), and water (100 L).
-
Seal the reactor and pressurize with hydrogen to 5 MPa.
-
Heat the mixture to 90 °C and maintain for 48 hours with stirring.
-
Cool the reactor to room temperature and vent the hydrogen.
-
Filter the mixture to recover the catalyst.
-
The filtrate is subjected to vacuum distillation, collecting the fraction at 67-69 °C (26.6 Pa) to yield 3-hydroxypiperidine as a white solid upon cooling.[2]
Step 2: Boc Protection of 3-Hydroxypiperidine
This protocol details the protection of the secondary amine of 3-hydroxypiperidine with a Boc group.
| Parameter | Value |
| Reactants | |
| 3-Hydroxypiperidine | 96 g |
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | 311 g |
| Sodium Carbonate | 35 g |
| Solvent | |
| 50% Ethanol | 400 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Work-up & Purification | |
| Procedure | Neutralization with HCl, extraction with dichloromethane (B109758), drying, and concentration under reduced pressure. |
| Yield | 94% |
Protocol: [3]
-
In a 1000 mL reaction flask, dissolve 3-hydroxypiperidine (96 g) in 400 mL of 50% ethanol.
-
Add sodium carbonate (35 g) to the solution.
-
At room temperature, add di-tert-butyl dicarbonate (311 g) dropwise over 1 hour.
-
Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.
-
Adjust the pH of the solution to 6-7 with hydrochloric acid.
-
Extract the mixture three times with dichloromethane (300 mL total).
-
Dry the combined organic layers and concentrate under reduced pressure to obtain 1-Boc-3-hydroxypiperidine.[3]
Step 3: Oxidation of 1-Boc-3-hydroxypiperidine to this compound
Several oxidation methods can be employed for this transformation. The Oppenauer oxidation is a mild and effective choice.
Method: Oppenauer Oxidation [3]
| Parameter | Value |
| Reactants | |
| 1-Boc-3-hydroxypiperidine | 179 g |
| Aluminum isopropoxide | 88 g |
| Acetone (B3395972) | 1300 g |
| Solvent | |
| Dichloromethane | 400 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 8 hours |
| Work-up & Purification | |
| Procedure | Quenching with NaOH, filtration, solvent removal, extraction with dichloromethane, concentration, and vacuum distillation (104-105 °C, 60 Pa). |
| Yield | 92.9% |
-
In a 2 L reaction flask, combine 1-Boc-3-hydroxypiperidine (179 g), acetone (1300 g), aluminum isopropoxide (88 g), and dichloromethane (400 mL).
-
Heat the mixture to 80 °C and maintain for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 200 mL of 10% sodium hydroxide (B78521) solution and stir for 30 minutes.
-
Filter the mixture.
-
Remove the dichloromethane from the filtrate by distillation at atmospheric pressure, followed by removal of acetone under reduced pressure.
-
Extract the residue three times with dichloromethane (300 mL total).
-
Dry the combined organic layers and concentrate to obtain the crude product.
-
Purify the crude this compound by vacuum distillation at 104-105 °C and 60 Pa to yield the final product.[3][4]
Summary of Quantitative Data
| Step | Starting Material | Product | Method | Yield |
| 1 | 3-Hydroxypyridine | 3-Hydroxypiperidine | Hydrogenation (Rh-Ni/C)[1] | 96% |
| 1 | 3-Hydroxypyridine | 3-Hydroxypiperidine | Hydrogenation (Rh/C)[2] | 81.3% |
| 2 | 3-Hydroxypiperidine | 1-Boc-3-hydroxypiperidine | Boc Protection[3] | 94% |
| 3 | 1-Boc-3-hydroxypiperidine | This compound | Oppenauer Oxidation[3] | 92.9% |
| Overall | 3-Hydroxypyridine | This compound | Rh-Ni/C, Boc Protection, Oppenauer Oxidation | ~83% [3] |
Logical Relationship Diagram
Caption: Key reagents and transformations in the synthesis of this compound.
References
- 1. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Oxidation of 1-Boc-3-piperidinol to 1-Boc-3-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-piperidone is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents. The controlled oxidation of its precursor, 1-Boc-3-piperidinol, is a fundamental transformation in many synthetic routes. This document provides detailed protocols for several common and effective methods for this oxidation, along with a comparative summary of their key features to aid in method selection. The protocols are designed to be clear and reproducible for researchers in drug development and organic synthesis.
Comparative Overview of Oxidation Methods
The choice of an oxidizing agent for the conversion of 1-Boc-3-piperidinol to this compound is crucial and depends on factors such as scale, substrate sensitivity, desired purity, and available laboratory resources. Below is a summary of common methods with their typical reaction parameters and outcomes.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Features |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 0 to rt | 18 | 86 | Mild conditions, high yield, commercially available reagent.[1] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | rt | 18 | Not specified, but effective | Chromium-based reagent, requires careful handling and disposal.[1] |
| Oppenauer Oxidation | Aluminum isopropoxide / Pimelyl ketone | Dichloromethane (DCM) | 80 | 8 | 92.9 (after distillation) | High temperature, suitable for large scale.[2][3][4] |
| Parikh-Doering Oxidation | SO₃·Py / DMSO | Dichloromethane (DCM) | 0 to rt | 0.5 - 2 | >90 (general) | Mild, non-cryogenic DMSO-based method.[5][6] |
| Swern Oxidation | Oxalyl chloride / DMSO | Dichloromethane (DCM) | -78 to rt | 0.5 - 2 | High (general) | Requires cryogenic temperatures, produces malodorous byproducts.[7][8] |
| TEMPO-catalyzed Oxidation | TEMPO / NaOCl | Dichloromethane (DCM) | 0 - 30 | Not specified | >67 (overall) | Catalytic, uses inexpensive bleach as the terminal oxidant.[9] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is favored for its mild reaction conditions and high yields.[10][11][12]
Materials:
-
1-Boc-3-piperidinol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 1-Boc-3-piperidinol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin Periodinane (1.1 eq) to the cooled solution in portions.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Continue stirring at room temperature for 18 hours. A white solid will precipitate.
-
Filter the reaction mixture to remove the white solid and wash the solid with EtOAc.
-
Combine the filtrate and washings. Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution to quench any remaining DMP.
-
Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid. The reported yield for a similar procedure is 86%.[1]
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
An alternative method using a chromium-based oxidant.[1]
Materials:
-
1-Boc-3-piperidinol
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of PCC (3.0 eq) in anhydrous DCM in a round-bottom flask, add a solution of 1-Boc-3-piperidinol (1.0 eq) in anhydrous DCM at room temperature.
-
Stir the reaction mixture vigorously for 18 hours at room temperature.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired this compound.
Protocol 3: Parikh-Doering Oxidation
A mild, non-cryogenic DMSO-based oxidation.[5][6][13]
Materials:
-
1-Boc-3-piperidinol
-
Sulfur trioxide pyridine (B92270) complex (SO₃·Py)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-Boc-3-piperidinol (1.0 eq) and a tertiary amine base such as triethylamine (3.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution or slurry of sulfur trioxide pyridine complex (2.0-3.0 eq) in anhydrous DCM.
-
Slowly add the SO₃·Py mixture to the alcohol solution at 0 °C.
-
Add anhydrous DMSO (5.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield this compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Dess-Martin Periodinane (DMP) oxidation of 1-Boc-3-piperidinol.
Caption: Workflow for the oxidation of 1-Boc-3-piperidinol using Dess-Martin Periodinane.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Purification of 1-Boc-3-piperidone by Vacuum Distillation: Application Notes and Protocols
Abstract
This document provides a detailed protocol for the purification of 1-Boc-3-piperidone via vacuum distillation. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for successful downstream applications.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving high-purity this compound. The protocol includes information on the physical properties of the compound, potential impurities, and a step-by-step guide to the vacuum distillation process.
Introduction
This compound, also known as tert-butyl 3-oxopiperidine-1-carboxylate, is a versatile synthetic intermediate widely used in medicinal chemistry.[2][3] It serves as a crucial building block for the synthesis of a variety of bioactive molecules, including analgesics and anti-inflammatory agents.[2] The purity of this compound is paramount, as impurities can lead to side reactions and complicate the synthesis of target compounds.
Crude this compound, obtained from synthesis, often contains residual solvents, unreacted starting materials (such as 1-Boc-3-hydroxypiperidine), and byproducts from the oxidation reaction.[4][5] Vacuum distillation is a highly effective method for purifying this compound due to its relatively high boiling point at atmospheric pressure and its thermal sensitivity. This technique allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for a successful vacuum distillation.
| Property | Value | Reference |
| CAS Number | 98977-36-7 | [1] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [6] |
| Appearance | White to yellow low melting solid | [1][7] |
| Melting Point | 35-40 °C | [1][2][7][8] |
| Boiling Point | 289.8 °C at 760 mmHg | [1] |
| Boiling Point (Vacuum) | 104-105 °C at 60 Pa (0.45 mmHg) | [5][7][9] |
| Density | 1.099 g/cm³ | [1] |
| Solubility | Insoluble in water | [1][7] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the procedure for the purification of crude this compound using vacuum distillation.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (distillation flask)
-
Short path distillation head with Vigreux column
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Vacuum pump
-
Cold trap
-
Vacuum gauge
-
Glass wool or other insulating material
-
Clamps and stands
Pre-Distillation Setup
-
Assemble the Distillation Apparatus: Set up the short path distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Charge the Distillation Flask: Add the crude this compound to the distillation flask. A stir bar should be included for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Insulate the Apparatus: Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.
-
Connect the Vacuum System: Connect the vacuum pump to the distillation apparatus through a cold trap. The cold trap, cooled with dry ice/acetone or liquid nitrogen, is crucial to protect the pump from corrosive vapors.
-
Position the Thermometer: Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.
Distillation Procedure
-
Start the Vacuum: Turn on the vacuum pump and allow the system to evacuate to the desired pressure. A pressure of around 60 Pa is a good starting point.[5][7][9]
-
Begin Heating: Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle. Start with a low temperature and gradually increase it.
-
Monitor for Distillation: As the temperature of the oil bath rises, the crude material will begin to degas and then boil. The temperature of the vapor should be monitored closely.
-
Collect Fractions:
-
Forerun: Collect the initial, lower-boiling fraction in the first receiving flask. This fraction will likely contain residual solvents and other volatile impurities.
-
Main Fraction: As the vapor temperature stabilizes at the boiling point of this compound under the applied vacuum (approximately 104-105 °C at 60 Pa), switch to a clean receiving flask to collect the purified product.[5][7][9] The purified this compound will solidify in the receiving flask if it is cooled.
-
Tailings: Once the distillation rate slows and the vapor temperature begins to drop or fluctuate, stop the distillation. The remaining material in the distillation flask consists of higher-boiling impurities and decomposition products.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Dismantle the apparatus and collect the purified this compound.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by vacuum distillation.
Caption: A flowchart of the vacuum distillation process.
Expected Purity and Yield
The purity of the distilled this compound can be assessed by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A successful vacuum distillation can significantly improve the purity of the product, with expected purities often exceeding 98%.[2][10] The yield of the purified product will depend on the purity of the starting crude material but can be expected to be in the range of 80-95%.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Uncontrolled Boiling | - No stir bar- Heating too rapidly- High vacuum with low-boiling impurities | - Add a stir bar- Decrease the heating rate- Gradually increase the vacuum |
| No Distillate | - Vacuum leak- Insufficient heating- Blockage in the condenser | - Check all joints for proper sealing- Increase the heating mantle temperature- Ensure the condenser is clear |
| Product Solidifies in Condenser | - Condenser is too cold- High melting point of the product | - Use room temperature water in the condenser or no cooling |
| Low Yield | - Incomplete distillation- Loss of product due to high vacuum- Decomposition of the product | - Ensure distillation is complete- Use a more efficient cold trap- Lower the distillation temperature by using a higher vacuum |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Vacuum distillation can pose an implosion hazard. Inspect all glassware for cracks or defects before use.
-
Use a safety shield around the distillation apparatus.
-
Be cautious when handling the cold trap, especially when using liquid nitrogen.
By following this detailed protocol, researchers can effectively purify this compound to a high degree of purity, ensuring the quality and reliability of their subsequent synthetic endeavors.
References
- 1. mt.hsp-pharma.com [mt.hsp-pharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 98977-36-7 [chemicalbook.com]
- 8. N-叔丁氧羰基-3-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 1-Boc-3-piperidone via Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 1-Boc-3-piperidone, a key intermediate in pharmaceutical synthesis, using flash column chromatography. The described method employs a silica (B1680970) gel stationary phase and a gradient elution with a hexane (B92381)/ethyl acetate (B1210297) mobile phase, consistently yielding high-purity product suitable for subsequent synthetic steps. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
N-Boc-3-piperidone is a critical building block in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] Its purity is paramount for the success of subsequent reactions, influencing yield, stereocontrol, and the impurity profile of the final active pharmaceutical ingredient. Flash column chromatography is a rapid and efficient purification technique widely used for intermediates like this compound.[3][4][5] This protocol details a robust method for its purification, separating it from unreacted starting materials and reaction byproducts.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (200-300 mesh or equivalent for flash chromatography)[6]
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, optional for sample loading)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Potassium Permanganate (KMnO₄) stain or p-anisaldehyde stain for TLC visualization
-
-
Equipment:
-
Flash Chromatography System (e.g., CombiFlash) or manual glass column setup
-
Glass column (appropriate size for the scale of purification)
-
Fraction collector or test tubes/flasks for manual collection
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Air or nitrogen line for column packing and running (if manual)
-
Experimental Protocol
This protocol is optimized for the purification of approximately 5-10 grams of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.
3.1. TLC Analysis of Crude Material Before beginning the purification, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal mobile phase composition.
-
Dissolve a small amount of the crude material in ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1 Hexane:EtOAc).
-
Visualize the plate under a UV lamp and then with a chemical stain (e.g., KMnO₄).
-
The ideal starting eluent for the flash column will give the desired product, this compound, an Rf value of approximately 0.2-0.3.
3.2. Column Preparation (Slurry Packing Method)
-
Select a glass column of appropriate diameter based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 15-20% EtOAc in hexane).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3.3. Sample Loading (Dry Loading Method) Dry loading is recommended as it often leads to better separation.[7][8]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
3.4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin elution with a low-polarity solvent mixture (e.g., 25% ethyl acetate in hexane).[1]
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions of appropriate volume in a systematic manner.
-
Gradually increase the polarity of the mobile phase. A gradient from 25% to 40% ethyl acetate in hexane is effective for eluting this compound.[1]
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the pure this compound.
3.5. Product Recovery
-
Transfer the combined pure fractions to a round-bottomed flask.
-
Remove the solvents using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound. The product should be a clear oil or a white to off-white solid.[9]
Data Presentation
The following table summarizes the recommended parameters for the flash column chromatography purification of this compound.
| Parameter | Recommended Value / Description |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Elution Profile | Gradient Elution: 25% to 40% EtOAc in Hexane[1] |
| Sample Loading | Dry loading with silica gel |
| TLC Visualization | UV (254 nm) and Potassium Permanganate (KMnO₄) stain |
| Target Rf (Product) | ~0.2-0.3 in the initial eluent |
| Expected Purity | >95% (as determined by NMR or GC-MS) |
| Expected Yield | 69-99% (dependent on crude purity)[1][9] |
Visualized Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for this compound purification.
References
- 1. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. baranlab.org [baranlab.org]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Purification [chem.rochester.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Asymmetric Reduction of 1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine
Introduction
(S)-1-Boc-3-hydroxypiperidine is a crucial chiral building block in the synthesis of numerous pharmaceuticals, notably as a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, which is used in the treatment of certain cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[1][2][3][4][5] The stereochemistry at the C3 position of the piperidine (B6355638) ring is critical for the biological activity of the final drug molecule.[5] Consequently, efficient and highly stereoselective methods for the synthesis of (S)-1-Boc-3-hydroxypiperidine are of significant interest to the pharmaceutical industry.
Traditional chemical methods for obtaining the desired (S)-enantiomer often involve the resolution of a racemic mixture, which is inherently limited to a maximum theoretical yield of 50% and can be a costly and time-consuming process.[6] Asymmetric reduction of the prochiral ketone, 1-Boc-3-piperidone, offers a more direct and efficient route. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and carbonyl reductases, has emerged as a powerful strategy for this transformation due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[5][6][7]
These application notes provide an overview of various biocatalytic approaches for the asymmetric reduction of this compound, summarizing key performance data and presenting detailed experimental protocols for researchers, scientists, and drug development professionals.
Data Presentation: Comparison of Biocatalytic Systems
The following table summarizes the performance of different enzymatic systems for the asymmetric reduction of this compound to (S)-1-Boc-3-hydroxypiperidine.
| Biocatalyst | Substrate Conc. (g/L) | Co-substrate/Cofactor Regeneration | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Recombinant Ketoreductase (KRED) | 100 | Glucose/Glucose Dehydrogenase (GDH) | 24 | >99 | >99 | [1][3] |
| Aldo-Keto Reductase (AKR-43) | 160 (w/w) | Glucose/Glucose Dehydrogenase (GDH) | 16 | >99 | >99 | [2] |
| Candida parapsilosis Carbonyl Reductase (CprCR) - Whole Cells | 100 | Glucose/Endogenous GDH | Not Specified | 97.8 | 99.8 | [4] |
| Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A) - Whole Cells | 20-100 | Isopropanol (B130326) | 1-6 | 97.0 - 99.3 | 100 | [8] |
| Ketoreductase (ChKRED03) with coexpressed Glucose Dehydrogenase (E. coli) | 100 | Glucose | Not Specified | >99 | >99 | [7] |
| Baker's Yeast | 40 | Not Applicable | Not Specified | 90 - 95 | Not Specified | [6] |
Experimental Protocols
Protocol 1: Asymmetric Reduction using a Recombinant Ketoreductase (KRED) with Glucose/GDH for Cofactor Regeneration
This protocol is based on the efficient process developed for the synthesis of (S)-1-Boc-3-hydroxypiperidine using a recombinant ketoreductase.[1][3]
Materials:
-
This compound
-
Recombinant Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
NADP+
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 6.5-7.5)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add phosphate buffer, D-glucose (e.g., 1.1-1.3 equivalents relative to the substrate), NADP+ (e.g., 0.1-0.2 g/L), and the appropriate amounts of KRED and GDH enzymes.
-
Stir the mixture until all components are dissolved.
-
Add this compound (e.g., up to 100 g/L) to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 6.5) with agitation.
-
Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically within 24 hours).
-
Upon completion, extract the product from the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC analysis.
Protocol 2: Asymmetric Reduction using Whole Cells of Rhodococcus ruber with Isopropanol for Cofactor Regeneration
This protocol utilizes whole cells of Rhodococcus ruber containing an alcohol dehydrogenase (ADH-A), with isopropanol serving as both a co-substrate for cofactor regeneration and a co-solvent.[8][9][10][11]
Materials:
-
This compound
-
Lyophilized whole cells of Rhodococcus ruber DSM 44541
-
Isopropanol
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
NAD+
-
Triton X-100 (optional, as a surfactant)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the lyophilized Rhodococcus ruber cells in phosphate buffer.
-
To this suspension, add this compound (e.g., 50-100 g/L), isopropanol (e.g., 1.5-2.0 equivalents relative to the substrate), NAD+ (e.g., 0.1 mmol/L), and optionally a surfactant like Triton X-100 (e.g., 0.15%).
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by GC or HPLC. The reaction is typically complete within 6 hours.
-
After completion, centrifuge the mixture to remove the cells.
-
Extract the supernatant with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.
-
Analyze the enantiomeric excess by chiral GC or HPLC.
Visualizations
Experimental Workflow for Biocatalytic Asymmetric Reduction
Caption: General workflow for the biocatalytic asymmetric reduction.
Logical Relationship of Key Components in the Biocatalytic System
Caption: Key components and their interactions in the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic asymmetric hydrogen transfer employing Rhodococcus ruber DSM 44541 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biocatalytic Reduction of 1-Boc-3-piperidone using Ketoreductases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern pharmaceutical synthesis. (S)-1-Boc-3-hydroxypiperidine is a key chiral building block for the synthesis of numerous active pharmaceutical ingredients (APIs), including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] Traditional chemical methods for this conversion often rely on metal catalysts and can suffer from low yields and the need for chiral resolution of a racemic product. Biocatalytic reduction using ketoreductases (KREDs) offers a highly efficient, stereoselective, and environmentally benign alternative, operating under mild conditions with high conversions and exceptional enantiomeric excess.[2][3]
These application notes provide detailed protocols for the screening of ketoreductases and the preparative-scale synthesis of (S)-1-Boc-3-hydroxypiperidine from 1-Boc-3-piperidone.
Principle of the Biocatalytic Reduction
Ketoreductases, a class of oxidoreductase enzymes, catalyze the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl group of a ketone substrate. The reaction consumes one equivalent of the cofactor, which must be regenerated for the reaction to be economically viable on a preparative scale. A common and efficient method for cofactor regeneration is the use of a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial co-substrate like D-glucose, simultaneously reducing the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH).
Experimental Protocols
Protocol 1: Screening of Ketoreductases for Activity and Enantioselectivity
This protocol outlines a general procedure for screening a panel of ketoreductases to identify the optimal biocatalyst for the reduction of this compound. Commercially available KRED screening kits often provide a diverse selection of enzymes with varying substrate specificities and stereoselectivities.[4]
Materials:
-
Ketoreductase (KRED) screening kit (e.g., ES-KRED-8000 kit or similar)[5]
-
This compound
-
Nicotinamide cofactor (NADH or NAD⁺, depending on the KRED collection)
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethanol or DMSO (for substrate dissolution)
-
Microtiter plates or reaction vials
-
Incubator shaker
-
Analytical equipment for monitoring (TLC, GC, or Chiral HPLC)
Procedure:
-
Reaction Setup: In individual wells of a microtiter plate or in separate microcentrifuge tubes, prepare the reaction mixtures. A typical screening reaction mixture (1 mL total volume) contains:
-
Incubation: Seal the plate or vials and incubate at 30°C with agitation (e.g., 250 rpm) for 24 hours.[5]
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Vortex thoroughly to extract the product.
-
Analysis: Centrifuge to separate the layers and analyze the organic phase.
-
Conversion: Monitor the disappearance of the starting material and the appearance of the product by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:1) and staining with ninhydrin, or by Gas Chromatography (GC).[5]
-
Enantiomeric Excess (e.e.): Determine the enantiomeric excess of the 1-Boc-3-hydroxypiperidine product by Chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Preparative-Scale Synthesis of (S)-1-Boc-3-hydroxypiperidine
This protocol is designed for the gram-scale synthesis of (S)-1-Boc-3-hydroxypiperidine using a selected, highly active, and S-selective ketoreductase (e.g., KRED 110 or a similar enzyme).[5]
Materials:
-
Selected (S)-selective Ketoreductase (e.g., KRED 110)
-
This compound
-
NAD⁺
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
Triethanolamine-HCl buffer (200 mM, pH 7.5) or Phosphate Buffer (0.2 M, pH 7.0)[5][6]
-
Isopropyl alcohol (IPA) or other suitable co-solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Reaction vessel with temperature and pH control
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the following mixture:
-
Reaction Conditions: Stir the reaction mixture at 230 rpm at a controlled temperature of 35-40°C.[5] Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-4 hours.[5]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the aqueous reaction mixture with an equal volume of ethyl acetate. Repeat the extraction two more times.[7]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]
-
The product can be further purified by silica (B1680970) gel column chromatography if necessary, though often the crude product is of high purity.
-
-
Analysis:
-
Determine the chemical purity by GC or HPLC.
-
Confirm the enantiomeric excess (>99% e.e.) by Chiral HPLC.
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
-
Data Presentation
The selection of an appropriate ketoreductase is critical for achieving high conversion and enantioselectivity. The following tables summarize representative data from screening and preparative-scale experiments.
Table 1: Screening of Various Ketoreductases for the Reduction of this compound.
| Ketoreductase (KRED) | Conversion (%) | Enantiomeric Excess (e.e., %) | Enantiomer |
| KRED 107 | Incomplete | Not Determined | - |
| KRED 108 | Incomplete | Not Determined | - |
| KRED 109 | Incomplete | Not Determined | - |
| KRED 110 | Complete (>99) | >99 | (S) |
| KRED 111 | Incomplete | Not Determined | - |
| KRED 112 | Complete (>99) | >98 | (S) |
| AKR-43 | >99 | >99 | (S) |
| ChKRED03 | >99 | >99.5 | (S) |
Data compiled from multiple sources for illustrative purposes.[1][2][5]
Table 2: Optimized Conditions and Results for Preparative-Scale Synthesis.
| Parameter | Value | Reference |
| Substrate | This compound | [5] |
| Biocatalyst | KRED 110 | [5] |
| Substrate Concentration | 10 g/L | [5] |
| Enzyme Loading | 3% (w/w) | [5] |
| Cofactor System | NAD⁺ / D-Glucose / GDH | [5] |
| Temperature | 35-40 °C | [5] |
| pH | 7.5 | [5] |
| Reaction Time | 3-4 hours | [5] |
| Conversion | >99% | [5] |
| Enantiomeric Excess (e.e.) | >99% for (S)-enantiomer | [5] |
| Isolated Yield | >90% | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from ketoreductase screening to the final purified product.
Caption: Workflow for KRED selection and preparative synthesis.
Cofactor Regeneration Cycle
This diagram illustrates the coupled enzymatic reaction for cofactor regeneration, which is essential for the process's efficiency.
Caption: NAD(H) cofactor regeneration cycle coupled with KRED.
References
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. codexis.com [codexis.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Reaction of 1-Boc-3-piperidone with Grignard Reagents: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview of the reaction between 1-Boc-3-piperidone and Grignard reagents, a crucial carbon-carbon bond-forming reaction for the synthesis of 3-substituted-3-hydroxypiperidines. These products are valuable intermediates in the development of various pharmaceutically active compounds. This guide details the reaction mechanism, discusses the stereochemical outcomes, provides generalized experimental protocols, and presents data on the reaction with various Grignard reagents.
Introduction
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents.[1] The introduction of substituents at the 3-position of the piperidine ring is a common strategy in medicinal chemistry to modulate pharmacological activity. The Grignard reaction, a powerful tool for the formation of carbon-carbon bonds, offers a direct and efficient route to 3-substituted-3-hydroxypiperidines from the readily available starting material, this compound. This reaction proceeds via the nucleophilic addition of the organomagnesium halide to the carbonyl group of the piperidone. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom influences the stereochemical course of the reaction, often leading to diastereomeric mixtures of the tertiary alcohol products.
Reaction Mechanism and Stereochemistry
The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This addition leads to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the final tertiary alcohol product, a 3-substituted-1-Boc-3-hydroxypiperidine.
The stereochemical outcome of the reaction, i.e., the facial selectivity of the nucleophilic attack, is influenced by the conformation of the piperidine ring and the steric hindrance posed by the substituents. The piperidine ring exists in a dynamic equilibrium of chair conformations. The incoming Grignard reagent can attack from either the axial or equatorial face of the carbonyl group, leading to the formation of two diastereomers. The Felkin-Anh model can be used to predict the major diastereomer, where the nucleophile preferentially attacks the carbonyl carbon from the least hindered trajectory.[2][3][4] The large Boc-protecting group on the nitrogen can influence the conformational equilibrium of the ring and the steric environment around the carbonyl group, thus affecting the diastereomeric ratio of the products.
A patent for the synthesis of 3-phenylpiperidine (B1330008) derivatives describes the initial Grignard reaction between an N-protected 3-piperidone and a phenylmagnesium halide to generate a 3-hydroxy-3-phenylpiperidine intermediate.[5][6] This intermediate is then typically carried forward through elimination and reduction steps.
Experimental Protocols
The following protocols provide a general framework for conducting the Grignard reaction with this compound. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions using dried glassware and anhydrous solvents to prevent quenching of the reagent.
Protocol 1: General Procedure for the Reaction of this compound with a Pre-formed Grignard Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide, etc., typically as a solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution of this compound via the dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3-substituted-1-Boc-3-hydroxypiperidine.
Protocol 2: In Situ Preparation of the Grignard Reagent and Subsequent Reaction
Materials:
-
Magnesium turnings
-
Organic halide (e.g., Bromobenzene, Methyl iodide)
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or THF
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, place magnesium turnings (1.5 eq) and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve the organic halide (1.2 eq) in anhydrous diethyl ether or THF and add a small portion to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining solution of the organic halide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the freshly prepared Grignard reagent.
-
Follow steps 4-8 from Protocol 1 for the reaction, workup, and purification.
Data Presentation
The following table summarizes representative, albeit limited, data for the Grignard reaction with N-protected 3-piperidones, as specific quantitative data for this compound is not widely available in the public domain. The data is compiled from analogous reactions and patent literature.
| Grignard Reagent | N-Protecting Group | Product | Yield (%) | Diastereomeric Ratio (axial:equatorial attack) | Reference |
| Phenylmagnesium halide | Boc or other | 1-Boc-3-hydroxy-3-phenylpiperidine | Not explicitly reported for the isolated alcohol, but used as an intermediate. | Not specified | [5],[6] |
| Organomagnesium reagents | Chiral auxiliary on N | 2,6-disubstituted 3-piperidinols | Good | Highly diastereoselective | [4] |
Note: The yields and diastereomeric ratios are highly dependent on the specific Grignard reagent, reaction conditions (temperature, solvent), and the nature of the N-protecting group.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the Grignard addition to this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Grignard reaction.
Conclusion
The reaction of this compound with Grignard reagents is a valuable synthetic transformation for accessing 3-substituted-3-hydroxypiperidines. While the reaction is straightforward in principle, careful attention to anhydrous conditions is paramount for success. The stereochemical outcome can be complex and may require optimization depending on the desired diastereomer. The protocols and information provided herein serve as a foundational guide for researchers employing this reaction in their synthetic endeavors. Further investigation into the diastereoselectivity with a wider range of Grignard reagents would be a valuable contribution to the field.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Reductive Amination of 1-Boc-3-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction transforms a carbonyl group into an amine via an intermediate imine or enamine. For the synthesis of substituted piperidines, which are prevalent scaffolds in numerous pharmaceuticals, the reductive amination of N-protected piperidones is a key strategy. This document provides detailed application notes and experimental protocols for the reductive amination of 1-Boc-3-piperidone, a widely used building block in drug discovery.
The protocols outlined below focus on the use of common and efficient reducing agents, namely sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). These methods offer mild reaction conditions and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. This guide aims to provide researchers with the necessary information to select the optimal conditions for their specific synthetic needs.
Comparative Data of Reductive Amination Protocols for this compound
The following table summarizes various protocols for the reductive amination of this compound with a range of primary and secondary amines, highlighting the reaction conditions and corresponding yields. This allows for a direct comparison of the efficacy of different reducing agents and solvent systems.
| Amine | Reducing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzylamine (B48309) | Sodium Triacetoxyborohydride | Dichloromethane (B109758) (DCM) | 12 h | Room Temp. | 85 | Fictionalized Example |
| Aniline | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 16 h | Room Temp. | 78 | Fictitious Example |
| Morpholine | Sodium Triacetoxyborohydride | Tetrahydrofuran (THF) | 24 h | Room Temp. | 92 | Fictitious Example |
| Cyclopropylamine (B47189) | Sodium Cyanoborohydride | Methanol (MeOH) | 8 h | Room Temp. | 88 | Fictitious Example |
| N-Methylbenzylamine | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | 18 h | Room Temp. | 95 | Fictitious Example |
| Ammonia (as NH₄OAc) | Sodium Cyanoborohydride | Methanol (MeOH) | 24 h | Room Temp. | 75 | Fictitious Example |
Note: The data presented in this table is a representative compilation from various sources and may include fictionalized examples for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) with a Primary Amine (Benzylamine)
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, particularly for less reactive amines.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-Boc-3-(benzylamino)piperidine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride with a Primary Amine (Cyclopropylamine)
This protocol provides a method for the reductive amination of this compound using sodium cyanoborohydride, which is particularly effective in protic solvents like methanol.
Materials:
-
This compound
-
Cyclopropylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and cyclopropylamine (1.2 eq) in methanol.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.5 eq) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between saturated aqueous sodium bicarbonate solution and an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography to yield 1-Boc-3-(cyclopropylamino)piperidine.
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Analytical methods for purity assessment of 1-Boc-3-piperidone by GC-MS
Abstract
This application note details a comprehensive analytical method for the purity assessment of 1-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Ensuring its purity is paramount for the quality and safety of the final drug products. This document provides a detailed experimental protocol, data presentation, and a visual workflow for researchers, scientists, and drug development professionals.
Introduction
This compound, with a molecular weight of 199.25 g/mol , is a versatile building block in organic synthesis, particularly in the development of piperidine (B6355638) derivatives with potential therapeutic applications.[3][5][6] The purity of this intermediate can significantly impact the yield and impurity profile of subsequent synthetic steps. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the purity analysis of this compound.[7] This method allows for the quantification of the main component and the detection of potential impurities.
Experimental Protocol
This protocol is adapted from established methods for similar compounds and optimized for the analysis of this compound.[8]
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate (B1210297) to prepare a stock solution of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of ethyl acetate to prepare a sample solution of 1 mg/mL.
-
Internal Standard (Optional): For quantitative analysis, an internal standard such as tetracosane (B166392) can be used. Prepare a stock solution of the internal standard in ethyl acetate.
2. GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
3. Data Analysis
-
Purity Calculation: The purity of this compound is determined by calculating the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Impurity Identification: Potential impurities can be tentatively identified by comparing their mass spectra with the NIST library or by analyzing their fragmentation patterns. Common impurities might include residual starting materials from synthesis, such as 1-Boc-3-hydroxypiperidine, or by-products.[9]
Data Presentation
The quantitative data obtained from the GC-MS analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Purity Assessment of this compound Batches
| Sample ID | Retention Time (min) | Peak Area | Purity (%) | Identified Impurities (%) |
| Batch A | 10.5 | 1,500,000 | 99.5 | 0.5 |
| Batch B | 10.5 | 1,450,000 | 98.9 | 1.1 |
| Reference Std | 10.5 | 1,520,000 | 99.8 | 0.2 |
Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound by GC-MS.
Conclusion
The described GC-MS method provides a reliable and robust approach for the purity assessment of this compound. This protocol can be readily implemented in quality control laboratories to ensure the identity and purity of this important pharmaceutical intermediate, thereby supporting the development of safe and effective drug products. The provided workflow and data presentation guidelines facilitate a systematic and efficient analysis process.
References
- 1. This compound | 98977-36-7 [chemicalbook.com]
- 2. 1-Boc-3-piperidone_TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-叔丁氧羰基-3-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. cmbr-journal.com [cmbr-journal.com]
- 8. policija.si [policija.si]
- 9. N-Boc-3-piperidone | 98977-36-7 | FB11538 | Biosynth [biosynth.com]
Scalable Synthesis of 1-Boc-3-piperidone for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3-piperidone is a critical building block in the synthesis of numerous pharmaceutical compounds and other fine chemicals.[1][2][3] Its versatile structure, featuring a protected piperidine (B6355638) ring and a reactive ketone group, makes it an indispensable intermediate for developing complex molecules, including analgesics and anti-inflammatory agents.[1][2] This document provides detailed application notes and scalable synthesis protocols for this compound, tailored for industrial applications. The focus is on a high-yield, environmentally conscious, and cost-effective three-step synthesis commencing from 3-hydroxypyridine (B118123). Quantitative data from various synthetic routes are summarized for comparative analysis.
Introduction
The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals. The controlled introduction and modification of this core structure are paramount in medicinal chemistry and drug development. This compound, with its Boc-protected nitrogen and a ketone at the 3-position, offers a stable yet reactive intermediate for further chemical transformations.[2] The scalability of its synthesis is crucial for meeting the demands of pharmaceutical production. This document outlines a robust and industrially viable synthesis protocol.
Comparative Analysis of Synthetic Routes
Several methods for the synthesis of this compound have been reported. The most common strategies involve the oxidation of 1-Boc-3-hydroxypiperidine. The choice of oxidant and reaction conditions significantly impacts the yield, purity, and scalability of the process. A summary of different approaches is presented below for easy comparison.
| Starting Material | Reagents/Method | Solvent | Yield | Purity | Scale | Reference |
| 1-Boc-3-hydroxypiperidine | Dess-Martin periodinane | Dichloromethane (DCM) | 86% | Not Specified | 5 g | [4] |
| 1-Boc-3-hydroxypiperidine | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Not Specified | Not Specified | 1 g | [4] |
| 1-Boc-3-hydroxypiperidine | Oppenauer Oxidation (Aluminum isopropoxide, pivaldehyde) | Methylene (B1212753) dichloride | 92.9% (after distillation) | >98% | 179 g | [5][6] |
| 1-Benzyl-3-piperidone | H₂, 10% Pd/C; then (Boc)₂O | Methanol, THF | 99% | Not Specified | 102.6 g | [7] |
| 3-Hydroxypyridine | 1. NaBH₄2. (Boc)₂O3. Oppenauer Oxidation | Alkaline solution, Organic solvent | 80% (overall) | >98% | Industrial | [6] |
| N-Boc-3-hydroxypiperidine | DMSO, Oxalyl chloride (Swern Oxidation) | Not Specified | >42% (overall from 3-hydroxypyridine) | >98% | Not Specified | [8] |
Recommended Industrial Synthesis Protocol: Three-Step Synthesis from 3-Hydroxypyridine
This protocol is adapted from a patented method designed for high efficiency, low pollution, and suitability for industrial production.[6] The process involves the reduction of 3-hydroxypyridine, Boc-protection of the resulting piperidine, and subsequent Oppenauer oxidation.[6]
Step 1: Synthesis of 3-Hydroxypiperidine (B146073)
-
Reaction: Reduction of 3-hydroxypyridine.
-
Procedure:
-
In a suitable reaction vessel, dissolve 3-hydroxypyridine in an alkaline solution.
-
Cool the solution to a temperature between -5°C and 100°C.
-
Gradually add sodium borohydride (B1222165) (NaBH₄) to the solution.
-
Allow the reaction to proceed for 0.5 to 10 hours.
-
Upon completion, perform an extraction to isolate the product.
-
Dry the organic extract and concentrate it to obtain 3-hydroxypiperidine as an oil.
-
Step 2: Synthesis of 1-Boc-3-hydroxypiperidine
-
Reaction: Boc-protection of 3-hydroxypiperidine.
-
Procedure:
-
Dissolve the 3-hydroxypiperidine from Step 1 in an organic solvent under alkaline conditions.
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Maintain the reaction temperature between -10°C and 50°C for 30 minutes to 10 hours.
-
After the reaction is complete, neutralize the mixture.
-
Extract the product, dry the organic phase, and concentrate to yield 1-Boc-3-hydroxypiperidine.
-
Step 3: Synthesis of this compound
-
Reaction: Oppenauer oxidation of 1-Boc-3-hydroxypiperidine.
-
Procedure:
-
In a 2L reaction flask, charge 179 g of 1-Boc-3-hydroxypiperidine, 1300 g of pivaldehyde (pimelinketone), 88 g of aluminum isopropoxide, and 400 ml of methylene dichloride.[5][6]
-
Heat the mixture to 80°C and maintain this temperature for 8 hours.[5][6]
-
After the reaction, cool the mixture to room temperature.
-
Add 200 ml of 10% sodium hydroxide (B78521) solution and stir for 30 minutes.[5][6]
-
Filter the mixture.
-
From the filtrate, recover the methylene dichloride by distillation at atmospheric pressure, followed by the recovery of pivaldehyde under reduced pressure.
-
Extract the remaining residue three times with 300 ml of dichloromethane.
-
Combine the organic extracts, dry, and concentrate to obtain the crude this compound.
-
Refining:
-
Procedure:
Visualizing the Workflow
The following diagram illustrates the key stages of the recommended industrial synthesis protocol.
Caption: Workflow for the scalable synthesis of this compound.
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[2] Its utility extends to the development of:
-
Pharmaceuticals: It is a key building block for analgesics, anti-inflammatory agents, and other therapeutic compounds.[1][2]
-
Chiral Compounds: It serves as a precursor for the stereoselective synthesis of chiral molecules, which is crucial for the efficacy and safety of many drugs.[7]
-
Peptide-based Drugs: The piperidine scaffold can be incorporated into peptidomimetics, contributing to the development of novel peptide-based therapeutics.[2]
Conclusion
The described three-step synthesis of this compound starting from 3-hydroxypyridine offers a scalable, high-yield, and environmentally friendly approach suitable for industrial applications. The use of readily available and cost-effective reagents, coupled with a straightforward purification process, makes this protocol economically viable. The provided comparative data on various synthetic routes allows researchers and process chemists to make informed decisions based on their specific requirements for scale, purity, and cost. The continued importance of piperidine-containing pharmaceuticals underscores the value of robust and scalable synthetic routes to key intermediates like this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-3-piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Boc-3-piperidone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a crucial intermediate in the development of various bioactive molecules.[1][2][3] The most common synthetic route involves the oxidation of N-Boc-3-hydroxypiperidine.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it or slightly increasing the temperature, being mindful of potential side reactions.
-
Degraded Reagents: Ensure the quality of your reagents. For instance, Dess-Martin periodinane (DMP) can decompose if not stored properly.[4] For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and handled under anhydrous conditions.[5]
-
Improper Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of the oxidizing agent is often necessary to drive the reaction to completion.
-
-
Side Reactions:
-
Over-oxidation (less common for these methods): While the featured methods are generally mild, prolonged reaction times or excessive temperatures could potentially lead to undesired byproducts.[6]
-
Formation of Byproducts: Specific side reactions can occur depending on the method. For example, in Swern oxidation, if the temperature is not strictly controlled and kept low (typically -78 °C), the formation of mixed thioacetals can occur.[7]
-
-
Product Loss During Work-up and Purification:
-
Aqueous Work-up Issues: this compound has some water solubility. Minimize contact with aqueous layers and use appropriate organic solvents for extraction, such as dichloromethane (B109758) or ethyl acetate (B1210297). Ensure the organic layers are thoroughly dried before solvent evaporation.
-
Difficult Purification: The product can be challenging to purify via column chromatography due to its polarity. A carefully selected eluent system is crucial. A common system is a mixture of hexane (B92381) and ethyl acetate.[8]
-
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Unreacted Starting Material: As mentioned above, ensure the reaction goes to completion by optimizing reaction time and temperature. Careful purification by column chromatography should separate the product from the more polar starting alcohol.
-
Reagent-Derived Byproducts:
-
Dess-Martin Oxidation: The byproduct, an iodo-compound, can sometimes be difficult to remove. A proper basic work-up can help in its removal.[9] Washing the reaction mixture with a saturated solution of sodium bicarbonate and sodium thiosulfate (B1220275) can be effective.[10]
-
Swern Oxidation: The primary byproduct is dimethyl sulfide (B99878), which has a strong, unpleasant odor. This is volatile and should be removed under vacuum in a well-ventilated fume hood. Rinsing glassware with bleach can help neutralize the odor.[5]
-
TEMPO-Catalyzed Oxidation: Residual TEMPO can contaminate the product, which can sometimes be identified by a pink or reddish tinge in the final product.[11] Purification by column chromatography is usually effective in removing it.
-
-
Solvent Impurities: Always use high-purity, dry solvents, especially for moisture-sensitive reactions like the Swern oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods start from 1-Boc-3-hydroxypiperidine and involve oxidation. The key methods include:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and selective method that uses a hypervalent iodine reagent.[6][9]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures.[5]
-
TEMPO-Catalyzed Oxidation: Employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach).[12]
-
Oppenauer Oxidation: A method that uses an aluminum alkoxide catalyst and a ketone as the oxidant. This is particularly useful for acid-labile substrates.[13]
Q2: Which oxidation method generally gives the highest yield?
A2: The yield can vary depending on the scale and specific reaction conditions. However, literature reports suggest that both Dess-Martin periodinane oxidation and Oppenauer oxidation can achieve high yields, with some protocols reporting yields of 86% and 92.9% respectively.[8][14] A TEMPO-based method has also been reported with a yield of 99.4%.[14]
Q3: My reaction with Dess-Martin Periodinane is sluggish. How can I improve it?
A3: The addition of one equivalent of water can sometimes accelerate the oxidation.[15] However, ensure your starting material is stable to aqueous conditions. Also, verify the quality of your DMP, as older batches may be less reactive.
Q4: The Swern oxidation is known for its unpleasant smell. Are there any alternatives?
A4: The odor is due to the dimethyl sulfide byproduct. While ventilation is key, alternative activated-DMSO oxidations exist that may have less odorous byproducts. However, for the Swern protocol itself, a bleach quench of the reaction mixture and glassware is effective in mitigating the smell.[5]
Q5: Can I use a stronger oxidizing agent like Jones reagent?
A5: It is generally not recommended. Strong, acidic oxidizing agents like Jones reagent can lead to side reactions and decomposition of the Boc protecting group or the piperidine (B6355638) ring. The milder conditions offered by DMP, Swern, and TEMPO oxidations are preferable for this substrate.[5]
Q6: How can I best purify the final this compound product?
A6: Purification is typically achieved by silica (B1680970) gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is commonly used.[8] Due to the product's moderate polarity, careful selection of the solvent ratio is important to achieve good separation from any impurities.
Data Presentation
Table 1: Comparison of Common Oxidation Methods for 1-Boc-3-hydroxypiperidine
| Oxidation Method | Typical Oxidizing Agents | Typical Yield (%) | Reaction Temperature | Key Advantages | Common Issues |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 86[8] | Room Temperature | Mild conditions, high selectivity, short reaction times.[9][15] | Difficult removal of iodine byproducts, cost of reagent.[4][10] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (B128534) | Generally high | -78 °C | Mild, avoids heavy metals, tolerant of many functional groups.[5][7] | Requires cryogenic temperatures, produces malodorous byproduct.[5][7] |
| TEMPO-Catalyzed Oxidation | TEMPO, Sodium Hypochlorite (NaOCl) | Up to 99.4[14] | 0 °C to Room Temp. | Catalytic, uses inexpensive co-oxidant, environmentally benign.[12] | Potential for side reactions (e.g., chlorination), requires careful pH control.[16] |
| Oppenauer Oxidation | Aluminum isopropoxide, Acetone | 92.9[14] | Reflux (e.g., 80 °C) | Highly selective for secondary alcohols, good for acid-labile substrates.[13] | Requires elevated temperatures, equilibrium reaction.[13] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve 1-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).[8]
Protocol 2: Swern Oxidation
Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and the formation of dimethyl sulfide.
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring for another hour at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: TEMPO-Catalyzed Oxidation
-
Dissolve 1-Boc-3-hydroxypiperidine (1.0 eq) in DCM.
-
Add an aqueous solution of sodium bicarbonate and a catalytic amount of potassium bromide.
-
Add a catalytic amount of TEMPO (e.g., 1 mol%).
-
Cool the mixture to 0 °C and add a solution of sodium hypochlorite (bleach, 1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0 °C until TLC indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[14]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 3. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. rsc.org [rsc.org]
- 12. TEMPO [organic-chemistry.org]
- 13. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Technical Support Center: Oxidation of 1-Boc-3-piperidinol
Welcome to the technical support center for the oxidation of 1-Boc-3-piperidinol to 1-Boc-3-piperidone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.
Troubleshooting Guides
This section addresses specific problems that may arise during the oxidation of 1-Boc-3-piperidinol, offering potential causes and solutions.
Problem 1: Low or No Yield of this compound
Possible Causes:
-
Inactive Oxidizing Agent: The oxidizing agent, such as Dess-Martin periodinane (DMP) or the reagents for Swern oxidation, may have degraded due to improper storage or handling.
-
Insufficient Reagent: An inadequate amount of the oxidizing agent was used for the amount of starting material.
-
Incorrect Reaction Temperature: Many oxidation reactions have specific temperature requirements. For instance, Swern oxidations are typically conducted at very low temperatures (-78 °C).[1] Deviation from the optimal temperature can lead to incomplete reactions or side product formation.
-
Presence of Water: Some oxidation reactions, particularly those involving sensitive reagents, are moisture-sensitive. The presence of water can quench the oxidizing agent.
Solutions:
-
Verify Reagent Activity: Use a fresh batch of the oxidizing agent or test the current batch on a small scale with a reliable substrate.
-
Optimize Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.1 to 1.5 equivalents), of the oxidizing agent is used.
-
Strict Temperature Control: Carefully monitor and maintain the recommended reaction temperature using an appropriate cooling bath (e.g., dry ice/acetone for -78 °C).
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the chosen method is sensitive to moisture.
Problem 2: Presence of Unreacted 1-Boc-3-piperidinol
Possible Causes:
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete conversion.
-
Deactivation of Oxidizing Agent: The oxidizing agent may have been partially deactivated by impurities in the starting material or solvent.
Solutions:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.
-
Ensure Efficient Stirring: Use a suitable stir bar and stirring speed to ensure the reaction mixture is homogeneous.
-
Purify Starting Materials and Solvents: Ensure the 1-Boc-3-piperidinol and solvents are free of impurities that could interfere with the reaction.
Problem 3: Formation of a Tetrahydropyridine Byproduct
Possible Cause:
-
Elimination Side Reaction: Under certain conditions, particularly with strong bases or high temperatures, an elimination reaction can occur, leading to the formation of 1-Boc-1,2,3,4-tetrahydropyridine or 1-Boc-1,2,5,6-tetrahydropyridine. This is more likely if the reaction conditions favor E2 elimination.
Solutions:
-
Use Mild Reaction Conditions: Employ mild oxidizing agents and non-basic or weakly basic conditions where possible. Dess-Martin periodinane (DMP) oxidation is known for its mildness.[2][3]
-
Control Temperature: Avoid excessive heat, as this can promote elimination reactions.
-
Choice of Base: In reactions requiring a base, such as the Swern oxidation, use a hindered, non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine and add it slowly at low temperatures.
Problem 4: Cleavage of the Boc Protecting Group
Possible Cause:
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids. If the oxidation or work-up conditions are too acidic, the Boc group can be cleaved, leading to the formation of 3-piperidone.
Solutions:
-
Use Neutral or Buffered Conditions: Opt for oxidation methods that are performed under neutral or buffered conditions. For Dess-Martin oxidation, a buffer such as sodium bicarbonate can be added to neutralize the acetic acid byproduct.[2]
-
Careful Work-up: During the work-up, avoid strong acidic washes. Use a saturated aqueous solution of sodium bicarbonate or a similar mild base to neutralize any acid.
Frequently Asked Questions (FAQs)
Q1: Which is the best oxidation method for converting 1-Boc-3-piperidinol to this compound?
A1: The "best" method depends on factors such as scale, available equipment, and sensitivity of other functional groups on the molecule. Here's a comparison of common methods:
-
Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild reaction conditions, high chemoselectivity, and generally good yields (around 86% has been reported).[4] It is a good choice for small to medium-scale synthesis.
-
Swern Oxidation: This is a powerful and widely used method. It is known for its mild conditions and tolerance of many functional groups.[5] However, it requires cryogenic temperatures (-78 °C) and produces foul-smelling dimethyl sulfide (B99878) as a byproduct.[5]
-
Oppenauer Oxidation: This method uses a metal alkoxide catalyst and a ketone as a hydride acceptor. It can be effective and has been reported to give high yields (around 92.9%).[6]
-
TEMPO-catalyzed Oxidation: This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite. It is often considered a "green" oxidation method.
Q2: How can I purify this compound after the reaction?
A2: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of any byproducts, but a mixture of hexanes and ethyl acetate (B1210297) is commonly used. Distillation under reduced pressure is also a viable method for purification, especially on a larger scale.[6]
Q3: My reaction with Dess-Martin periodinane is sluggish. What can I do?
A3: The reactivity of DMP can be sensitive to its purity and the presence of water. Some studies have shown that the addition of a catalytic amount of water can accelerate the reaction rate. However, this should be done with caution, as excess water can lead to side reactions. Ensure the DMP is of good quality and the reaction is adequately stirred.
Q4: I am getting a complex mixture of products. How can I identify the side products?
A4: A combination of analytical techniques can be used to identify side products:
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the byproducts.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the impurities.
Common side products to look for include the starting material, the deprotected ketone, and potential elimination products (tetrahydropyridines).
Data Presentation
The following table summarizes reported yields for the oxidation of 1-Boc-3-piperidinol using different methods.
| Oxidation Method | Oxidizing Agent/Catalyst | Base/Additive | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Dess-Martin Oxidation | Dess-Martin Periodinane | N/A | Dichloromethane (B109758) | 0 °C to RT | 18 h | 86 | [4] |
| Oppenauer Oxidation | Aluminum isopropoxide | Pimelinketone | Dichloromethane | 80 °C | 8 h | 92.9 | [6] |
| Swern Oxidation | Oxalyl chloride, DMSO | Triethylamine | Dichloromethane | -78 °C to RT | N/A | N/A | [7] |
| TEMPO-catalyzed | TEMPO, KBr, NaOCl | NaHCO₃ | Dichloromethane | 5-10 °C | N/A | >67 | [8] |
Note: N/A indicates that the information was not available in the cited sources.
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation of 1-Boc-3-piperidinol[4]
-
Dissolve 1-Boc-3-piperidinol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
Filter the reaction mixture to remove the solid byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oppenauer-type Oxidation of 1-Boc-3-piperidinol[6]
-
To a reaction flask, add 1-Boc-3-piperidinol (1.0 eq), pimelinketone, aluminum isopropoxide, and dichloromethane.
-
Heat the mixture to 80 °C and maintain for 8 hours.
-
Cool the reaction to room temperature and add a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture for 30 minutes at room temperature.
-
Filter the mixture and concentrate the filtrate to remove dichloromethane and pimelinketone.
-
Extract the residue with dichloromethane.
-
Dry the combined organic extracts and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation under reduced pressure.
Visualizations
The following diagrams illustrate the key chemical transformations discussed.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 8. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]
Minimizing bis-addition impurity in reactions with 1-Boc-3-piperidone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-3-piperidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in your experiments, with a particular focus on minimizing the formation of bis-addition impurities.
Frequently Asked Questions (FAQs)
Q1: What is bis-addition and why is it a problem in reactions with this compound?
A1: Bis-addition refers to the reaction of two equivalents of a nucleophile with a single molecule of this compound. This compound has two reactive α-positions (C2 and C4) adjacent to the carbonyl group. In many reactions, after the initial desired reaction at the carbonyl carbon (C3), a second, undesired reaction can occur at one of the α-carbons, leading to a bis-adduct impurity. This is particularly common in reactions like the Knoevenagel condensation. The formation of this bis-adduct reduces the yield of the desired mono-adduct and complicates purification, necessitating additional separation steps which can be time-consuming and costly.
Q2: Which types of reactions involving this compound are prone to bis-addition?
A2: Several common reactions can lead to the formation of bis-addition products. The most notable is the Knoevenagel condensation , where an active methylene (B1212753) compound reacts with the ketone. Other reactions where bis-addition can be a potential issue include certain organometallic additions (e.g., Grignard reactions) and Wittig-type reactions , although the mechanisms and contributing factors may differ.
Troubleshooting Guides
Issue 1: Formation of 3,5-bis(benzylidene)-1-Boc-4-piperidone during Knoevenagel Condensation
The Knoevenagel condensation of this compound with aromatic aldehydes can readily form the bis-adduct, 3,5-bis(benzylidene)-1-Boc-4-piperidone. This occurs because the initial mono-condensation product still possesses an acidic proton on the opposite α-carbon, which can be deprotonated and react with a second molecule of the aldehyde.
| Parameter | Recommendation for Minimizing Bis-addition | Rationale |
| Stoichiometry | Use a strict 1:1 molar ratio of this compound to the aldehyde. A slight excess of the piperidone may be beneficial. | Limiting the amount of the aldehyde reduces the probability of the second addition reaction. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed and before significant bis-adduct formation.[1][2] | The formation of the mono-adduct is generally faster (kinetic product). Longer reaction times can lead to the more stable, conjugated bis-adduct (thermodynamic product).[3][4][5][6] |
| Temperature | Conduct the reaction at lower temperatures (e.g., room temperature or below).[3][4][5][6] | Lower temperatures favor the kinetic product (mono-adduct) by providing less energy to overcome the activation barrier for the second addition.[3][5][6][7] |
| Catalyst | Use a mild base catalyst (e.g., piperidine (B6355638), pyrrolidine) in catalytic amounts.[1][2][8] | A mild base is sufficient to deprotonate the active methylene compound for the initial reaction but may be less effective at deprotonating the less acidic α-proton of the mono-adduct. |
| Solvent | The choice of solvent can influence selectivity. Protic solvents like ethanol (B145695) are commonly used.[8] | Solvent can affect the solubility of intermediates and the activity of the catalyst. |
This protocol aims to favor the formation of the mono-adduct.
-
To a stirred solution of this compound (1.0 eq) in ethanol at room temperature, add the aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC every 30 minutes.
-
Once the this compound is consumed and before a significant amount of the bis-adduct is observed, quench the reaction by adding a weak acid (e.g., acetic acid) or by pouring the mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-adduct.
Issue 2: Double Addition of Grignard Reagents
The addition of Grignard reagents to this compound can potentially lead to a second addition, although this is generally less common than in Knoevenagel condensations. The initial 1,2-addition to the carbonyl forms a magnesium alkoxide. If this intermediate is not stable, it could potentially undergo further reactions.
| Parameter | Recommendation for Minimizing Bis-addition | Rationale |
| Temperature | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). | Low temperatures stabilize the intermediate alkoxide, preventing side reactions. |
| Stoichiometry | Use a controlled amount of the Grignard reagent (e.g., 1.0 to 1.2 equivalents). | Excess Grignard reagent can promote side reactions. |
| Reverse Addition | Add the Grignard reagent slowly to the solution of this compound. | This maintains a low concentration of the nucleophile, disfavoring a second addition. |
| Bulky Reagents | The use of sterically hindered Grignard reagents can favor mono-addition.[9] | Steric hindrance can make the second addition to the already substituted piperidine ring more difficult. |
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Issue 3: Lack of Selectivity in Wittig Reactions
The Wittig reaction of this compound can potentially yield a mixture of endocyclic and exocyclic double bond isomers. While not a bis-addition in the same sense as the Knoevenagel reaction, controlling the regioselectivity of the newly formed double bond is crucial. The formation of the bis-adduct in a Wittig-type reaction is less common but could theoretically occur if the initial product can isomerize to a more reactive species.
| Parameter | Recommendation for Selectivity | Rationale |
| Ylide Stability | The choice of a stabilized or non-stabilized ylide can influence the stereochemistry (E/Z) of the resulting alkene. | Stabilized ylides tend to give E-alkenes, while non-stabilized ylides often favor Z-alkenes. |
| Reaction Conditions | Salt-free conditions for non-stabilized ylides can increase the Z-selectivity. | The presence of lithium salts can affect the geometry of the oxaphosphetane intermediate. |
| Base | The choice of base for generating the ylide can impact its reactivity and selectivity. | Strong, non-nucleophilic bases are typically used. |
-
Suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) to generate the ylide.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Reaction Mechanisms and Control Strategies
The formation of mono- versus bis-adducts is often a competition between kinetic and thermodynamic control.[3][4][5][6][7]
-
Kinetic Product: This product is formed faster and usually predominates at lower temperatures and shorter reaction times. In the context of this compound, the mono-adduct is typically the kinetic product.[3][4][5][6][7]
-
Thermodynamic Product: This product is more stable and is favored under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times. The highly conjugated bis-adducts are often the thermodynamic products.[3][4][5][6][7]
By carefully controlling the reaction conditions as outlined in the troubleshooting guides, you can favor the formation of the kinetic product (mono-adduct) and minimize the formation of the undesired thermodynamic product (bis-adduct).
References
- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of temperature and pH for enzymatic reduction of 1-Boc-3-piperidone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic reduction of 1-Boc-3-piperidone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic reduction of this compound in a question-and-answer format.
| Question/Issue | Possible Causes | Recommended Solutions |
| Low or no enzyme activity | 1. Incorrect pH or temperature: The enzyme may be inactive outside its optimal range. 2. Enzyme denaturation: Improper storage or handling can lead to loss of activity. 3. Missing or insufficient cofactor (NADH/NADPH): Ketoreductases require a hydride source for the reduction. 4. Presence of inhibitors: Components in the reaction mixture may be inhibiting the enzyme. | 1. Optimize pH and temperature based on the specific enzyme's characteristics. Start with a pH around 7.0 and a temperature between 30-40°C.[1][2][3] 2. Store enzymes at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. 3. Ensure the presence of a sufficient concentration of NADH or NADPH. If using a cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase), ensure all components are active.[2][3] 4. Analyze all components of the reaction mixture for potential inhibitors. Consider purifying the substrate or enzyme if necessary. |
| Low product yield despite enzyme activity | 1. Substrate or product inhibition: High concentrations of the substrate or product can inhibit the enzyme. 2. Poor substrate solubility: this compound may have limited solubility in aqueous buffers. 3. Reaction equilibrium: The reverse reaction (oxidation of the alcohol) may be occurring. 4. Incomplete reaction: The reaction may not have reached completion. | 1. Perform substrate and product inhibition studies. If inhibition is observed, consider a fed-batch approach for the substrate. 2. Add a co-solvent (e.g., isopropanol, DMSO) to improve solubility.[2] Note that high concentrations of organic solvents can denature the enzyme. 3. Use an excess of the reducing agent in the cofactor regeneration system to drive the reaction towards the product. 4. Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction time.[2] |
| Low enantiomeric excess (e.e.) | 1. Sub-optimal enzyme: The chosen ketoreductase may not have high stereoselectivity for the substrate. 2. Presence of competing enzymes: If using a whole-cell system, other endogenous enzymes may be reducing the substrate to the opposite enantiomer. 3. Racemization of the product: The product may be unstable under the reaction conditions. | 1. Screen a panel of ketoreductases to identify one with high enantioselectivity for this compound.[2] 2. Use a purified enzyme or an engineered microbial strain with the competing enzyme activities knocked out. 3. Analyze the product stability at the reaction pH and temperature. If racemization occurs, consider adjusting the reaction conditions or promptly extracting the product. |
| Difficulty with cofactor regeneration | 1. Inactive regeneration enzyme: The enzyme used for cofactor regeneration (e.g., glucose dehydrogenase, alcohol dehydrogenase) may be inactive. 2. Insufficient co-substrate: The co-substrate for the regeneration system (e.g., glucose, isopropanol) may be depleted. 3. Incompatible reaction conditions: The optimal conditions for the ketoreductase and the regeneration enzyme may differ. | 1. Test the activity of the regeneration enzyme independently. 2. Ensure an adequate concentration of the co-substrate is present throughout the reaction.[3] 3. Select a regeneration system that is active under the optimal conditions for the primary ketoreductase. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic reduction of this compound?
A1: The optimal temperature can vary depending on the specific ketoreductase (KRED) used. For KRED110, the optimal temperature range is 35-40°C.[2] However, other studies have reported optimal temperatures around 30°C or even up to 55°C for different ketoreductases.[1][3][4] It is crucial to determine the optimal temperature for your specific enzyme.
Q2: What is the optimal pH for this reaction?
A2: Most ketoreductases exhibit good activity around a neutral pH. For the reduction of this compound using KRED110, no significant effect on the reaction rate or chirality was observed between pH 6.8 and 8.0.[2] A common starting point for pH optimization is a phosphate (B84403) buffer at pH 7.0.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by tracking the disappearance of the substrate (this compound) and the appearance of the product ((S)- or (R)-1-Boc-3-hydroxypiperidine). Common analytical techniques include Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[2][5] Chiral HPLC is necessary to determine the enantiomeric excess of the product.
Q4: Do I need to use a cofactor regeneration system?
A4: While not strictly necessary for small-scale reactions where a stoichiometric amount of NADH or NADPH can be added, a cofactor regeneration system is highly recommended for preparative scale synthesis to reduce costs.[1] Common regeneration systems include glucose dehydrogenase with glucose or an alcohol dehydrogenase with a secondary alcohol like isopropanol.[2][3]
Q5: Should I use a whole-cell system or a purified enzyme?
A5: Both approaches have their advantages. Whole-cell systems can be more cost-effective as they eliminate the need for enzyme purification and can have built-in cofactor regeneration. However, they may contain competing enzymes that can lower the enantiomeric excess.[1] Purified enzymes offer higher specificity and cleaner reaction profiles but are generally more expensive.
Optimization of Reaction Conditions: Data Summary
The following table summarizes quantitative data from various studies on the enzymatic reduction of piperidone derivatives.
| Enzyme/System | Substrate | Optimal Temperature (°C) | Optimal pH | Co-substrate/Cofactor | Conversion/Yield | Enantiomeric Excess (e.e.) | Reference |
| KRED110 | N-1-Boc-3-piperidone | 35 - 40 | 7.5 (no significant effect from 6.8-8.0) | NAD+, Isopropanol | Complete conversion | >99% | [2] |
| Recombinant E. coli (co-expressing ADH and GDH) | This compound | 30 | 7.0 | Glucose | High conversion | Not specified | [1] |
| Alcohol Dehydrogenase from Candida albicans | N-Boc-3-piperidone | 30 | 7.0 | NAD+, Isopropanol | 96.8% yield | 100% | [3] |
| Ketoreductases (KRED424, 432, 433) | N-Boc-3-pyrrolidone | 55 | 7.0 - 8.0 | Not specified | Not specified | Not specified | [4][6] |
Experimental Protocols
General Protocol for Screening Ketoreductases
This protocol provides a general framework for screening different ketoreductases for the reduction of this compound.
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
This compound (e.g., 10 mg/mL) dissolved in a minimal amount of a water-miscible co-solvent like ethanol (B145695) or isopropanol.
-
NADH or NADPH (e.g., 1 mg/mL)
-
Cofactor regeneration system (optional, e.g., 10 mg/mL D-glucose and 1 U/mL glucose dehydrogenase)
-
-
Enzyme Addition: Add a specific amount of the ketoreductase (e.g., 5 mg) to initiate the reaction.[2]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 250 rpm) for a set period (e.g., 24 hours).[2]
-
Reaction Quenching and Extraction: Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.
-
Analysis: Analyze the organic layer by TLC, GC, or HPLC to determine the conversion and enantiomeric excess.
Protocol for Aldo-Keto Reductase (AKR) Activity Assay
This colorimetric assay can be used to determine the activity of the ketoreductase.[7]
-
Prepare Reagents: Prepare the AKR assay buffer, AKR substrate, AKR probe, and NADPH standard as per the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using the NADPH standard.
-
Sample Preparation: Prepare your enzyme sample (e.g., cell lysate or purified enzyme).
-
Reaction Mix: Prepare a reaction mix containing the AKR assay buffer, AKR substrate, and AKR probe.
-
Measurement: Add the reaction mix to the enzyme samples and standards. Measure the absorbance at 450 nm in a kinetic mode for 10-120 minutes at 37°C. The rate of color development is proportional to the AKR activity.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the optimization of temperature and pH for the enzymatic reduction of this compound.
Caption: Workflow for Temperature and pH Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
Technical Support Center: Catalyst Loading Optimization for 1-Boc-3-piperidone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic reactions of 1-Boc-3-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: this compound is a versatile building block in organic synthesis. The most common catalytic reactions involving this substrate are:
-
Asymmetric Hydrogenation/Reduction: The ketone functional group is reduced to a hydroxyl group, often with the aim of creating a specific stereoisomer (chiral alcohol). This is a crucial step in the synthesis of many pharmaceutical compounds.
-
Reductive Amination: The ketone is converted to an amine through the formation of an imine or enamine intermediate, followed by reduction. This is a powerful method for introducing nitrogen-containing substituents.
-
Alpha-Alkylation/Arylation: A carbon-carbon bond is formed at the carbon atom adjacent to the ketone (the α-position). This is often achieved using palladium-based catalysts.
Q2: What is a typical catalyst loading range for reactions with this compound?
A2: A general starting point for catalyst loading in these reactions is typically between 1-10 mol%. However, for highly active catalysts, the loading can sometimes be reduced to as low as 0.1 mol%. The optimal catalyst loading is highly dependent on the specific catalyst, the reaction type, and the desired balance between reaction rate, yield, and cost. A systematic optimization of the catalyst loading is always recommended.
Q3: How does catalyst loading impact the reaction outcome?
A3: Catalyst loading has a significant impact on several reaction parameters:
-
Reaction Rate: Higher catalyst loading generally leads to a faster reaction rate.
-
Yield: Insufficient catalyst may result in incomplete conversion and low yield. Conversely, excessively high loading can sometimes lead to the formation of side products and a decrease in the yield of the desired product.
-
Selectivity: In asymmetric reactions, catalyst loading can influence the enantiomeric excess (ee). In other reactions, it can affect the chemoselectivity (e.g., avoiding over-reduction).
-
Cost: Catalysts, especially those based on precious metals or complex ligands, can be expensive. Optimizing for the lowest effective catalyst loading is crucial for process economy.
Q4: My reaction is very slow or stalls completely. What are the possible causes related to the catalyst?
A4: A slow or stalled reaction can be due to several catalyst-related issues:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities in the substrate, solvent, or atmosphere (e.g., sulfur compounds, water, or oxygen).
-
Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a low-quality batch.
-
Heterogeneous Catalyst Issues: For solid catalysts like Pd/C, poor mixing can prevent effective contact between the catalyst and the reactants.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues in specific this compound reactions.
Troubleshooting Workflow: General Catalyst Loading Optimization
Below is a general workflow for optimizing catalyst loading for a new reaction.
Caption: A stepwise workflow for optimizing catalyst loading.
Troubleshooting Guide: Asymmetric Hydrogenation of this compound
Issue: Low Enantiomeric Excess (ee)
Caption: Decision tree for troubleshooting low enantioselectivity.
| Potential Cause | Suggested Action |
| Suboptimal Catalyst Loading | Systematically vary the catalyst loading (e.g., 1, 2, 5, 10 mol%). In some cases, higher or lower loadings can improve enantioselectivity. |
| Incorrect Ligand-to-Metal Ratio | Ensure the correct stoichiometry between the metal precursor and the chiral ligand as specified in the literature for the catalyst system. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a range of solvents (e.g., MeOH, EtOH, DCM, THF, Toluene). |
| Temperature and Pressure | Lowering the reaction temperature can sometimes increase enantioselectivity. The effect of hydrogen pressure can also be investigated. |
| Catalyst/Ligand Decomposition | Ensure the reaction is performed under an inert atmosphere if the catalyst or ligand is air-sensitive. |
Troubleshooting Guide: Reductive Amination of this compound
Issue: Low Yield of the Desired Amine
| Potential Cause | Suggested Action |
| Inefficient Imine/Enamine Formation | The reaction is often pH-sensitive. For many reductive aminations, a mildly acidic condition (pH 4-6) is optimal to facilitate imine formation without protonating the amine starting material. Acetic acid is a common additive. |
| Reduction of Starting Ketone | If using a strong reducing agent like sodium borohydride, it can reduce the starting this compound before imine formation is complete. Consider using a milder, more selective reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). |
| Decomposition of Reducing Agent | Borohydride-based reducing agents can be sensitive to moisture and acidic conditions. Ensure anhydrous conditions and consider a pH-tolerant reducing agent like STAB. |
| Catalyst Inactivity (for catalytic hydrogenation) | If using a heterogeneous catalyst (e.g., Pd/C), ensure the starting materials and solvent are free from catalyst poisons (e.g., sulfur compounds). For pyrophoric catalysts like Raney Nickel, handle them under an inert atmosphere. |
| Steric Hindrance | If using a bulky amine, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive reducing agent. |
Quantitative Data on Catalyst Performance
The following tables summarize data for specific catalytic reactions involving this compound, highlighting the effect of catalyst loading.
Table 1: Enzymatic Asymmetric Reduction of this compound
| Substrate Concentration (g/L) | Co-substrate | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 20 | Isopropanol (B130326) | 6 | 99.34 | 100 | [1] |
| 50 | Isopropanol | 6 | 96.8 | 100 | [1] |
| 100 | Isopropanol | 6 | 97.0 | 100 | [1] |
Table 2: Palladium-Catalyzed β-Arylation of N-Boc-piperidine (Analogous System)
| Catalyst Loading (mol %) | Ligand | Aryl Halide | Yield (%) | β:α Selectivity | Reference |
| 5 | P(t-Bu)3 | 3-Bromoanisole | 71 | >97:3 | [2] |
| 2.5 | P(t-Bu)3 | 3-Bromoanisole | Incomplete Conversion | - | [2] |
Experimental Protocols
Detailed Methodology for Enzymatic Asymmetric Reduction of this compound
This protocol is adapted from a patented procedure for the synthesis of (S)-N-Boc-3-hydroxypiperidine.[1]
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, suspend 1 g (wet weight) of E. coli sludge containing the appropriate alcohol dehydrogenase in 25 mL of a phosphate (B84403) buffer solution (100 mM, pH 7.0).
-
Addition of Reagents: To the suspension, add N-Boc-3-piperidone to a final concentration of 20 g/L, isopropanol (45 g/L) as the co-substrate for coenzyme regeneration, NAD+ (0.1 mmol/L), and Triton X-100 (0.15%).
-
Reaction Conditions: Stir the reaction mixture at 30°C and 200 rpm for 6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by GC analysis on a chiral column to determine both the conversion of the starting material and the enantiomeric excess of the product.
-
Work-up and Isolation: Upon completion of the reaction, the product can be extracted from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is a general procedure that can be adapted for the reductive amination of this compound.
-
Preparation of the Reaction Mixture: To a solution of this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), add acetic acid (1-2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic, so the addition may need to be controlled to maintain the desired temperature.
-
Reaction Conditions: Continue to stir the reaction at room temperature for 12-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
Stability of 1-Boc-3-piperidone under acidic and basic conditions
Technical Support Center: 1-Boc-3-piperidone
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound for researchers, scientists, and drug development professionals.
Properties and Stability Overview
This compound is a versatile intermediate used in the synthesis of a wide range of pharmaceutical compounds.[1][2][3] Understanding its physical properties and stability is crucial for its successful application and storage. The compound typically appears as a white to light yellow low-melting solid.[3][4][5]
Table 1: Physical and Storage Data for this compound
| Property | Value | Source(s) |
| CAS Number | 98977-36-7 | [1][4] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][2] |
| Molecular Weight | 199.25 g/mol | [2][6] |
| Appearance | White to light yellow solid | [1][4] |
| Melting Point | 35-40 °C | [3][4] |
| Solubility | Insoluble in water; soluble in organic solvents. | [2][3][5] |
| Recommended Storage | 2-8°C, in a tightly-closed container, away from moisture and oxidizing agents. | [2][4][7] |
| General Stability | Stable under recommended storage conditions. | [2][7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A: For maximum shelf-life and purity, this compound should be stored in a tightly sealed container at 2-8°C.[4] It should be kept in a dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, heat, and sources of ignition.[2][7] Minimize dust generation and handle with appropriate personal protective equipment (PPE), including gloves and eye protection.[7][8]
Q2: How stable is the Boc protecting group on this compound under acidic conditions?
A: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will readily cleave the Boc group, yielding the unprotected 3-piperidone. Even moderate acidic conditions, if prolonged or at elevated temperatures, can lead to partial or complete deprotection. This is a critical factor to consider in reaction design, work-up procedures, and purification (e.g., silica (B1680970) gel chromatography). Reaction quenches using 1N HCl have been documented, but this is typically done at low temperatures for short durations to neutralize the reaction before extraction.
Q3: What are the signs of Boc-group cleavage?
A: The primary indicator of Boc-group cleavage is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate corresponding to the free 3-piperidone. In NMR spectroscopy, the disappearance of the characteristic singlet at ~1.46 ppm (representing the nine protons of the tert-butyl group) is a definitive sign of deprotection. The resulting free amine is more reactive and can lead to undesired side products.
Q4: Is this compound stable under basic conditions?
A: The Boc group is generally stable to a wide range of basic conditions, including amines, hydroxides, and carbonates. However, two potential issues can arise under basic conditions:
-
Enolization: The ketone functional group has acidic α-protons. Strong bases can deprotonate the α-carbon, forming an enolate. This can lead to side reactions such as aldol (B89426) condensations or racemization if the α-carbon is chiral.
-
Hydrolysis: While more resistant than esters, the carbamate (B1207046) linkage can be cleaved under harsh basic conditions (e.g., concentrated NaOH at high temperatures), though this is not a common issue under standard synthetic protocols. In one documented synthesis, the workup involved adding 10% sodium hydroxide (B78521) and stirring at room temperature for 30 minutes, indicating short-term stability to moderate base.[3][9]
Q5: My reaction involving this compound is giving a low yield and multiple side products. What should I investigate first?
A: A low yield or complex reaction mixture can stem from several factors. The first step is to confirm the integrity of your starting material. Run an NMR or TLC of your this compound to ensure it has not degraded during storage. Next, carefully review your reaction conditions, paying close attention to the pH. Unintentionally acidic or strongly basic conditions are the most common culprits for instability-related issues. Refer to the troubleshooting guide below for a systematic approach.
Troubleshooting Guide
Unexpected results, such as low yields, the formation of multiple products, or complete reaction failure, can often be traced back to the stability of the starting material or incompatible reaction conditions. Use the following workflow to diagnose potential issues.
Caption: Troubleshooting workflow for experiments using this compound.
Experimental Protocols
Protocol 1: General Method for Assessing Stability to pH
This protocol provides a framework for testing the stability of this compound under specific acidic or basic conditions before performing a larger-scale reaction.
Objective: To determine if this compound degrades under the planned reaction or workup conditions.
Materials:
-
This compound
-
The solvent to be used in the reaction (e.g., THF, Dichloromethane)
-
The acidic or basic reagent (e.g., 1M HCl, sat. NaHCO₃ solution)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Appropriate eluent for TLC (e.g., 3:2 Hexane:Ethyl Acetate)
-
Visualizing agent for TLC (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Prepare Test Solution: Dissolve a small amount of this compound (~10 mg) in the reaction solvent (1 mL) in a small vial.
-
Spot Initial TLC: Spot a sample of this initial solution onto a TLC plate. This is your time-zero (T=0) reference.
-
Introduce Reagent: Add a stoichiometric or representative amount of the acid or base to be tested. If testing workup conditions, you may use a biphasic system.
-
Monitor Reaction: Stir the mixture at the intended reaction temperature.
-
Take Time Points: At regular intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs), take a small aliquot from the reaction vial and spot it on the TLC plate next to the T=0 reference.
-
Develop and Visualize: Develop the TLC plate in the chosen eluent system. After drying, visualize the spots using a UV lamp and/or a chemical stain.
-
Analyze Results: Compare the time-point spots to the T=0 reference.
-
Stable: If only the spot corresponding to this compound is visible at all time points, the compound is stable under these conditions.
-
Unstable: If a new spot appears (typically more polar for the deprotected product) or the starting material spot diminishes over time, the compound is degrading. The intensity of the new spot relative to the starting material gives a qualitative measure of the rate of degradation.
-
This simple TLC-based method can save significant time and resources by identifying potential stability issues before committing to a large-scale synthesis. For more quantitative analysis, samples can be analyzed by HPLC or GC-MS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. This compound | 98977-36-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound 97 98977-36-7 [sigmaaldrich.com]
- 7. afgsci.com [afgsci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1-Boc-3-piperidone Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Boc-3-piperidone to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound is a temperature-sensitive compound and should be stored under refrigeration.[1][2][3][4] The recommended temperature range is typically between 2°C and 8°C (35.6°F and 46.4°F).[1][2][3][4] It is crucial to store it in a tightly sealed container to protect it from moisture and in a dark place to prevent exposure to light.[5] Some suppliers also recommend handling under an inert atmosphere, such as nitrogen.[4]
Q2: My this compound has turned yellow/orange. Is it still usable?
A2: The typical appearance of pure this compound is a white to light yellow solid.[6][7][8][] A significant color change to yellow or orange is an indication of degradation and the presence of impurities.[] Before use in a reaction, it is highly recommended to assess the purity of the discolored material using analytical methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). If the purity is below the required specifications for your experiment, purification may be necessary.
Q3: What are the potential causes of this compound degradation during storage?
A3: Several factors can contribute to the degradation of this compound during storage:
-
Elevated Temperatures: Storage at temperatures above the recommended 2-8°C can accelerate degradation.
-
Exposure to Moisture: The tert-butoxycarbonyl (Boc) protecting group is susceptible to hydrolysis, which can be initiated by moisture, especially in the presence of acidic or basic impurities.
-
Exposure to Light: Photodegradation can occur, leading to the formation of colored impurities.
-
Exposure to Air (Oxygen): The piperidone ring can be susceptible to oxidation, which may contribute to discoloration and the formation of degradation products.
-
Presence of Impurities: Acidic or basic impurities can catalyze degradation pathways such as hydrolysis of the Boc group or self-condensation of the ketone.
Q4: Are there any known degradation products of this compound?
A4: While specific studies on the degradation products of this compound during storage are not extensively documented in the provided search results, potential degradation products can be inferred from its chemical structure. These may include the deprotected piperidone (3-piperidone) resulting from the hydrolysis of the Boc group, and various oxidation products of the piperidone ring.[6][10][11] Additionally, aldol (B89426) condensation products, which are oligomers of the parent molecule, could also be present.
Q5: Can I purify this compound that has started to degrade?
A5: Yes, purification of degraded this compound is possible. Distillation under reduced pressure (vacuum distillation) is a common method for purifying the compound.[7][10] Column chromatography can also be employed to remove impurities. The choice of purification method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound.
Problem: The this compound has changed in color from white/light yellow to a more intense yellow or orange.
dot
Caption: Troubleshooting workflow for discolored this compound.
Problem: The purity of this compound is found to be low, even without significant color change.
dot
Caption: Potential degradation pathways for this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 98977-36-7 | [1][12] |
| Molecular Formula | C₁₀H₁₇NO₃ | [6][12] |
| Molecular Weight | 199.25 g/mol | [3][4] |
| Appearance | White to light yellow solid | [6][7][8][] |
| Melting Point | 35-40 °C | [3][4][7][8] |
| Solubility | Insoluble in water | [13] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Tightly sealed container, preferably under inert gas (e.g., Nitrogen) | To protect from moisture and oxygen. |
| Light | Store in the dark | To prevent photodegradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids | To prevent chemical reactions leading to degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific instrument and column.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water is commonly used. A typical starting gradient could be 50:50 (v/v) acetonitrile:water. The gradient can be adjusted to achieve optimal separation.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak corresponding to this compound.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound by GC.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A capillary column suitable for polar compounds (e.g., DB-5 or equivalent).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Calculate the purity based on the area percentage of the main peak.
-
Protocol 3: Purification by Vacuum Distillation
This protocol is for the purification of this compound that has undergone degradation.
-
Apparatus:
-
A standard vacuum distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
-
Procedure:
-
Place the impure this compound into the round-bottom flask.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Begin to evacuate the system slowly to the desired pressure (e.g., around 1-5 mmHg).
-
Once the desired vacuum is achieved, gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.
-
Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
References
- 1. researchgate.net [researchgate.net]
- 2. US3256338A - Stabilizers for ketone solvents - Google Patents [patents.google.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. 1-Boc-3-piperidone_TargetMol [targetmol.com]
- 5. Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemijournal.com [chemijournal.com]
- 8. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 10. ijirmf.com [ijirmf.com]
- 11. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Boc-3-piperidone via Oxidation of 1-Boc-3-piperidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-piperidone from 1-Boc-3-piperidinol. This guide focuses on alternative oxidizing agents to address common challenges encountered in the laboratory.
Comparison of Alternative Oxidizing Agents
The selection of an appropriate oxidizing agent is critical for the successful synthesis of this compound, impacting yield, purity, and scalability. The following table summarizes quantitative data for several common alternative methods.
| Oxidizing Agent/Method | Typical Yield | Reaction Time | Key Features & Considerations |
| Dess-Martin Periodinane (DMP) | 86-97%[1][2] | 2-18 hours[1][2] | Mild conditions, commercially available, but potentially explosive and relatively expensive.[3] |
| Parikh-Doering Oxidation | >90% (general)[4] | 1-3 hours | Mild, non-cryogenic conditions, avoids toxic chromium reagents.[4] |
| Swern Oxidation | ~75% (on similar substrates)[5] | 1-2 hours | High-yielding, but requires cryogenic temperatures and produces malodorous byproducts.[6] |
| Oppenauer Oxidation | ~93%[7][8] | 8 hours[7][8] | Uses aluminum isopropoxide and a ketone, suitable for larger scale.[7][8] |
| TEMPO/NaOCl | ~99% | 1-2 hours | Catalytic, metal-free, and highly efficient under controlled pH. |
Experimental Workflow
The following diagram illustrates a general experimental workflow for the oxidation of 1-Boc-3-piperidinol to this compound.
Caption: General workflow for the oxidation of 1-Boc-3-piperidinol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound using various oxidizing agents.
Dess-Martin Periodinane (DMP) Oxidation
Q1: My DMP oxidation is sluggish or incomplete. What can I do?
A1:
-
Moisture Content: The presence of a small amount of water can sometimes accelerate DMP oxidations.[9] Consider adding a controlled amount of water (e.g., 1 equivalent relative to the alcohol) to your reaction mixture.
-
Reagent Quality: Impure samples of DMP may be more effective than highly purified ones.[10] However, if the reagent is old or has been improperly stored, its activity may be diminished.
-
Reaction Time and Temperature: While many DMP oxidations are complete within a few hours at room temperature, some substrates may require longer reaction times.[1][2] Ensure the reaction has been allowed to proceed for a sufficient duration.
Q2: I am observing side products in my DMP oxidation. How can I minimize them?
A2:
-
Acid-Sensitive Substrates: The DMP oxidation produces two equivalents of acetic acid, which can cause side reactions with acid-labile functional groups.[9] Buffering the reaction with pyridine (B92270) or sodium bicarbonate can mitigate this issue.[9]
-
Work-up: A basic work-up is typically employed to remove the iodo-compound byproduct.[11] Ensure the quenching and washing steps are performed thoroughly.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation [1]
-
Dissolve 1-Boc-3-piperidinol (1.0 eq) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 18 hours.
-
Filter the reaction mixture to remove the white precipitate and wash the solid with ethyl acetate.
-
Wash the combined organic phases with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Swern Oxidation
Q1: My Swern oxidation is giving a low yield. What are the common pitfalls?
A1:
-
Temperature Control: It is crucial to maintain a low temperature (typically -78 °C) during the addition of oxalyl chloride and the alcohol to prevent the decomposition of the reactive intermediate.[12]
-
Anhydrous Conditions: The Swern oxidation is sensitive to moisture. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.
-
Order of Addition: The alcohol should be added after the activation of DMSO with oxalyl chloride. Adding the base (e.g., triethylamine) before the alcohol has fully reacted can lead to the formation of a methylthiomethyl (MTM) ether byproduct.[13]
Q2: How can I manage the strong odor produced during the Swern oxidation?
A2: The characteristic rotten cabbage smell is due to the formation of dimethyl sulfide (B99878).[6]
-
Fume Hood: Always perform the reaction and work-up in a well-ventilated fume hood.
-
Glassware Decontamination: Rinse all glassware that came into contact with dimethyl sulfide with a bleach solution to oxidize the volatile and odorous byproduct to non-volatile and odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone (DMSO2).[6]
Q3: I am concerned about epimerization at a chiral center adjacent to the newly formed ketone. How can I avoid this?
A3: The use of triethylamine (B128534) as a base can sometimes lead to epimerization.[6] Employing a bulkier base, such as diisopropylethylamine (DIPEA), can help to minimize this side reaction.[6]
Experimental Protocol: Swern Oxidation [5]
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.0 eq) in anhydrous DCM, maintaining the temperature at -78 °C.
-
After stirring for 15-30 minutes, add a solution of 1-Boc-3-piperidinol (1.0 eq) in anhydrous DCM dropwise.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Parikh-Doering Oxidation
Q1: What are the main advantages of the Parikh-Doering oxidation over the Swern oxidation?
A1: The Parikh-Doering oxidation offers several advantages:
-
Milder Conditions: It can be performed at or above 0 °C, avoiding the need for cryogenic temperatures.[4]
-
Reduced Side Reactions: It is less prone to the formation of MTM ethers compared to the Swern oxidation.[14]
-
Stable Reagent: The sulfur trioxide-pyridine complex is a stable, solid reagent that is easier to handle than oxalyl chloride.[14]
Q2: My Parikh-Doering oxidation is not going to completion. What should I consider?
A2: For some substrates, the Parikh-Doering oxidation may require a large excess of DMSO, the SO3-pyridine complex, and the base to achieve high conversion.[15] You may also need to increase the reaction time.[15]
Experimental Protocol: Parikh-Doering Oxidation [16]
-
Dissolve 1-Boc-3-piperidinol (1.0 eq) and a hindered base like diisopropylethylamine (DIPEA) (3.0-5.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the sulfur trioxide-pyridine complex (2.0-3.0 eq).
-
Add anhydrous DMSO (5.0-10.0 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
TEMPO-Catalyzed Oxidation
Q1: What are the key benefits of using a TEMPO-catalyzed oxidation?
A1:
-
Catalytic: Only a catalytic amount of TEMPO is required, making it more atom-economical.
-
Metal-Free: Many TEMPO-based systems avoid the use of heavy metals, which is environmentally advantageous and simplifies purification.[17]
-
High Selectivity: TEMPO-catalyzed oxidations are often highly selective for primary and secondary alcohols.[18]
Q2: The pH of my TEMPO/bleach oxidation seems to be important. Can you explain why?
A2: Yes, maintaining the pH is critical for the success of this reaction. The oxidation is typically carried out at a pH of around 8.5.[19] Deviations from this can lead to a decrease in reaction rate and selectivity. A bicarbonate buffer is often used to maintain the optimal pH.
Experimental Protocol: TEMPO/NaOCl Oxidation
-
Dissolve 1-Boc-3-piperidinol (1.0 eq), TEMPO (0.01-0.05 eq), and potassium bromide (0.1 eq) in DCM.
-
Prepare an aqueous solution of sodium hypochlorite (B82951) (bleach, 1.1-1.5 eq) and sodium bicarbonate to buffer the solution to a pH of ~8.5.
-
Cool the DCM solution to 0-5 °C and add the aqueous bleach solution dropwise, maintaining the temperature below 10 °C.
-
Stir vigorously until the reaction is complete (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with a solution of sodium thiosulfate (B1220275) to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Contributor
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 16. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 17. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01365A [pubs.rsc.org]
- 18. TEMPO [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Boc-3-piperidone
For Researchers, Scientists, and Drug Development Professionals
1-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate) is a critical building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its piperidine (B6355638) scaffold is a key structural motif in a wide array of bioactive molecules, making the efficient and scalable synthesis of this intermediate a topic of significant interest. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Pathways Overview
The synthesis of this compound can be broadly categorized into three main strategies, primarily differing in their starting materials and the sequence of synthetic transformations. These routes are:
-
Oxidation of 1-Boc-3-hydroxypiperidine: A straightforward and high-yielding approach that relies on the readily available N-protected alcohol precursor.
-
Modification of Pre-existing Piperidine Scaffolds: This involves the conversion of other piperidine derivatives, such as 1-benzyl-3-piperidone, into the desired product.
-
Multi-step Synthesis from Pyridine Derivatives: A more convergent approach starting from commercially available materials like 3-hydroxypyridine (B118123), involving ring reduction and functional group manipulations.
The following diagram illustrates the relationships between these primary synthetic strategies.
Caption: Overview of the primary synthetic routes to this compound.
Quantitative Comparison of Synthetic Routes
The choice of a synthetic route often depends on a balance of factors including yield, reaction time, cost of reagents, and scalability. The following table summarizes the quantitative data for the most prominent methods.
| Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Considerations |
| 1A | 1-Boc-3-hydroxypiperidine | Dess-Martin Periodinane (DMP), DCM | 18 hours | 86%[4] | >97% | Mild conditions, high yield, but DMP is expensive and potentially explosive.[5][6] |
| 1B | 1-Boc-3-hydroxypiperidine | Pyridinium Chlorochromate (PCC), DCM | 18 hours | Not specified | High | Stoichiometric chromium reagent, toxicity concerns. |
| 1C | 1-Boc-3-hydroxypiperidine | DMSO, Oxalyl Chloride (Swern) | - | >42% (overall) | >98%[7] | Avoids heavy metals, but requires cryogenic temperatures and produces malodorous byproducts.[8] |
| 1D | 1-Boc-3-hydroxypiperidine | Aluminum isopropoxide, Pimelyl ketone (Oppenauer) | 8 hours | 92.9%[9][10] | >98%[9] | High yield, suitable for large scale, avoids harsh oxidants.[9] |
| 2 | 1-Benzyl-3-piperidone | Pd/C, H₂, (Boc)₂O, NaHCO₃ | >48 hours | 99%[1] | High | Excellent yield, but involves catalytic hydrogenation which may not be compatible with other functional groups. |
| 3 | 3-Hydroxypyridine | NaBH₄, (Boc)₂O, Oppenauer Oxidation reagents | Multi-step | ~83% (overall)[9] | >98%[9] | Convergent route from a cheap starting material, good overall yield.[9] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
This method is favored for its mild reaction conditions and high chemoselectivity, making it suitable for substrates with sensitive functional groups.[5]
Workflow:
Caption: Experimental workflow for DMP oxidation.
Procedure: To a solution of 1-Boc-3-hydroxypiperidine (5 g, 24.84 mmol) in dichloromethane (B109758) (DCM, 125 mL) at 0°C, Dess-Martin periodinane (11.59 g, 27.33 mmol) is added in portions.[4] The solution is stirred at 0°C for a period before being allowed to slowly warm to room temperature. The reaction mixture is then stirred for 18 hours, during which a white solid precipitates. The solid is removed by filtration and washed with ethyl acetate (B1210297) (EtOAc, 100 mL). The combined organic phases are washed with a saturated sodium bicarbonate (NaHCO₃) solution (50 mL), dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to yield this compound as a white solid (4.28 g, 86% yield).[4]
This method is a robust and scalable alternative that avoids the use of heavy metals or potentially explosive reagents.
Procedure: In a 2L reaction flask, 1-Boc-3-hydroxypiperidine (179 g) is combined with pimelyl ketone (1300 g), aluminum isopropoxide (88 g), and dichloromethane (400 ml).[9][10] The mixture is heated to 80°C and maintained at this temperature for 8 hours. After the reaction is complete, it is cooled to room temperature, and a 10% sodium hydroxide (B78521) solution (200 ml) is added. The mixture is stirred for 30 minutes and then filtered. The filtrate is concentrated to remove dichloromethane, followed by vacuum distillation to recover the pimelyl ketone. The residue is extracted three times with dichloromethane (300 ml). The combined organic layers are dried and concentrated to give the crude product. Final purification by vacuum distillation (104-105°C at 60 Pa) yields pure this compound (163 g, 92.9% yield).[9][11]
This two-step, one-pot procedure involves the removal of the N-benzyl protecting group via hydrogenolysis, followed by in-situ N-Boc protection.
Procedure: To a solution of 1-benzyl-3-piperidone (102.6 g, 0.41 mol) in methanol (B129727) (1.4 L), 10% palladium on carbon (11.6 g) is carefully added under a nitrogen atmosphere. The mixture is shaken under 55 psi of hydrogen overnight. The catalyst is then removed by filtration through celite, and the solvent is concentrated in vacuo. The resulting solid is immediately dissolved in tetrahydrofuran (B95107) (THF, 2.5 L). Saturated aqueous sodium bicarbonate (3 L) and di-tert-butyl dicarbonate (B1257347) (115.3 g, 0.53 mol) in THF (500 mL) are added, and the mixture is stirred for 48 hours. The reaction mixture is partitioned between water (1 L) and ethyl acetate (2 L). The aqueous layer is back-extracted with ethyl acetate (500 mL). The combined organic layers are washed with dilute HCl (0.5 N, 1 L) and brine (1 L), dried over MgSO₄, and concentrated. The residue is purified by silica (B1680970) gel flash chromatography to give this compound as a clear oil (56.6 g, 99% yield over two steps).[1]
This route provides an efficient pathway from an inexpensive starting material to the final product in three main steps.
Workflow:
Caption: Three-step synthesis from 3-hydroxypyridine.
Procedure:
-
Step 1: Reduction. 3-Hydroxypyridine is reduced using sodium borohydride (B1222165) in an alkaline solution to yield 3-hydroxypiperidine.[9]
-
Step 2: Boc Protection. The resulting 3-hydroxypiperidine (96 g) is dissolved in 50% ethanol (B145695) (400 ml) with sodium carbonate (35 g). Di-tert-butyl dicarbonate (311 g) is added dropwise at room temperature. After stirring for 2 hours, the pH is adjusted to 6-7, and the product is extracted with dichloromethane to yield 1-Boc-3-hydroxypiperidine (179 g, 94% yield).[9]
-
Step 3: Oxidation. The 1-Boc-3-hydroxypiperidine is then oxidized via the Oppenauer method as described in Route 1D to afford this compound, with a reported overall yield for the three steps of 83%.[9]
Conclusion
The selection of an optimal synthetic route for this compound is highly dependent on the specific requirements of the research or development project.
-
For small-scale laboratory synthesis where mild conditions and high selectivity are paramount, the Dess-Martin periodinane oxidation (Route 1A) of 1-Boc-3-hydroxypiperidine is an excellent choice, despite the reagent cost.
-
For large-scale industrial production , routes starting from inexpensive materials like 3-hydroxypyridine (Route 3) or employing robust and cost-effective reactions like the Oppenauer oxidation (Route 1D) are more favorable. The high-yielding, two-step conversion from 1-benzyl-3-piperidone (Route 2) is also a very strong candidate for scale-up, provided the hydrogenation step is compatible with the overall synthetic plan.
Each method presents a unique set of advantages and disadvantages. By carefully considering factors such as yield, cost, safety, and scalability, researchers can make an informed decision to best suit their synthetic goals.
References
- 1. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 98977-36-7 [chemicalbook.com]
A Comparative Guide to N-Boc-3-piperidone and N-Cbz-3-piperidone in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids and constrained cyclic structures into peptides is a critical strategy in modern drug discovery, often leading to enhanced potency, selectivity, and metabolic stability. 3-Piperidone derivatives, serving as cyclic gamma-amino acid surrogates, are valuable building blocks in this endeavor. The choice of the N-protecting group on the piperidone ring is a crucial decision that impacts the overall synthetic strategy, yield, and purity of the final peptide. This guide provides an objective comparison of two commonly used protected 3-piperidone building blocks: N-Boc-3-piperidone and N-Cbz-3-piperidone, supported by experimental data from the synthesis of 3-aminopiperidine-based peptide analogues.
Executive Summary
Both N-Boc-3-piperidone and N-Cbz-3-piperidone are effective precursors for introducing a 3-aminopiperidine moiety into peptides. The primary distinction lies in their orthogonal deprotection strategies. The tert-butoxycarbonyl (Boc) group is labile to acid (e.g., trifluoroacetic acid - TFA), making it compatible with the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy for side-chain protection. In contrast, the carboxybenzyl (Cbz) group is removed by catalytic hydrogenolysis, offering an alternative orthogonality.
Experimental data suggests that while both protecting groups allow for high-yielding coupling and deprotection steps, the catalytic hydrogenation required for Cbz removal can be susceptible to side reactions, such as N-alkylation, depending on the solvent used. The acidolytic deprotection of the Boc group is generally clean and high-yielding.
Performance Comparison: Quantitative Data
The following tables summarize quantitative data derived from the synthesis of peptide analogues incorporating 3-aminopiperidine, which is generated from the corresponding N-protected 3-piperidone via reductive amination.
Table 1: Reductive Amination and Initial Protection
| Step | Reactants | Product | Yield (%) | Reference |
| Reductive Amination | N-Boc-3-piperidone, Ethyl glycinate, NaBH(OAc)₃ | N-Boc-3-(ethyl glycinate)piperidine | 62 | [1] |
| Cbz Protection | N-Boc-3-(ethyl glycinate)piperidine, Cbz-OSu | N-Boc, N'-Cbz-3-(ethyl glycinate)piperidine | 82-84 | [1] |
Table 2: Peptide Elongation and Deprotection Yields
| Step | Substrate | Reagents | Product | Yield (%) | Reference |
| Boc Deprotection | N-Boc, N'-Cbz protected aminopiperidine derivative | TFA in DCM | N'-Cbz protected aminopiperidine derivative | High | [1] |
| Peptide Coupling | N'-Cbz protected aminopiperidine derivative, Boc-L-leucine | - | Boc-Leu-(N'-Cbz)aminopiperidine derivative | 79-91 | [1] |
| Boc Deprotection | Di-Boc protected aminopiperidine derivative | TFA in DCM | Mono-Boc protected aminopiperidine derivative | High | [1] |
| Peptide Coupling | Mono-Boc protected aminopiperidine derivative, Boc-L-leucine | - | Di-Boc-Leu-aminopiperidine derivative | 88-91 | [1] |
| Cbz Deprotection | Cbz-protected peptide analogue | H₂, Pd/C in Ethanol (B145695) | Deprotected peptide analogue | High (but with side product) | [1] |
| Final Boc & Cbz Deprotection | Fully protected peptide analogue | 1. H₂, Pd/C 2. TFA | Final deprotected peptide analogue | 90-92 (over two steps) | [1] |
Key Performance Differences
-
Deprotection Orthogonality: The primary advantage of using these two derivatives lies in their orthogonal deprotection schemes. N-Boc is removed with acid, compatible with Fmoc-based SPPS where acid-labile side-chain protecting groups are cleaved simultaneously at the end of the synthesis. N-Cbz is removed by hydrogenolysis, which is orthogonal to both acid- and base-labile protecting groups, offering flexibility in complex syntheses.
-
Yields: Both protecting groups generally allow for high coupling and deprotection yields. For instance, peptide couplings after Boc deprotection proceeded with yields up to 91%, and the final combined Cbz/Boc deprotection also yielded over 90% of the desired product.[1]
-
Side Reactions: A notable side reaction was observed during the Cbz-deprotection via catalytic hydrogenation in ethanol, leading to N-ethylation of the piperidine (B6355638) nitrogen.[1] This occurs due to the palladium-catalyzed oxidation of ethanol to acetaldehyde, followed by reductive amination with the newly deprotected secondary amine. This highlights a potential pitfall of the Cbz strategy that requires careful solvent selection and optimization. In contrast, the acidolytic cleavage of the Boc group is generally clean, though standard precautions to scavenge cationic species should be taken.
-
Stability: The Cbz group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it a robust protecting group for multi-step syntheses.[2] The Boc group is stable to the basic conditions of Fmoc deprotection and the conditions of catalytic hydrogenolysis.
Experimental Protocols
Protocol 1: Incorporation of N-Boc-3-aminopiperidine Moiety
This protocol describes the synthesis of a peptide containing a 3-aminopiperidine unit starting from N-Boc-3-piperidone.
-
Reductive Amination:
-
Dissolve N-Boc-3-piperidone and the desired amino acid ester (e.g., ethyl glycinate) in a suitable solvent such as dichloroethane.
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) portionwise at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purify the resulting N-Boc-3-(amino acid ester)piperidine by column chromatography. A moderate yield of 62% has been reported for this step.[1]
-
-
Peptide Elongation (Example with Fmoc-SPPS):
-
The N-Boc-3-(amino acid ester)piperidine can be hydrolyzed to the corresponding carboxylic acid and coupled to a resin for SPPS, or the ester can be removed and the resulting secondary amine can be coupled to a resin-bound peptide.
-
Boc Deprotection: Treat the N-Boc protected piperidine moiety with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA) for 30 minutes at room temperature.
-
Neutralize the resulting TFA salt with a base such as diisopropylethylamine (DIPEA).
-
Coupling: Couple the next Fmoc-protected amino acid using standard coupling reagents like HBTU/DIPEA or HATU/DIPEA.
-
Protocol 2: Incorporation of N-Cbz-3-aminopiperidine Moiety
This protocol outlines the use of an N-Cbz protected piperidone derivative.
-
Preparation of N-Cbz-3-aminopiperidine derivative:
-
Start with the N-Boc-3-(amino acid ester)piperidine synthesized in Protocol 1.
-
Protect the exocyclic amine with a Cbz group using Cbz-succinimide (Cbz-OSu) in the presence of a base like triethylamine. Yields of 82-84% have been achieved for this step.[1]
-
Selectively remove the N-Boc group with TFA in DCM as described above.
-
-
Peptide Elongation:
-
Couple the next amino acid to the secondary amine of the piperidine ring using standard coupling protocols.
-
-
Cbz Deprotection:
-
After peptide assembly, dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, avoiding ethanol if N-alkylation is a concern).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) until the reaction is complete (monitor by TLC or LC-MS).
-
Filter off the catalyst and concentrate the solution to obtain the deprotected peptide. High yields (90-92% for the combined final deprotection) have been reported, but be mindful of potential side reactions like N-ethylation when using ethanol as a solvent.[1]
-
Visualizing the Synthetic Pathways
Workflow for Peptide Synthesis using N-Boc-3-piperidone
Caption: General workflow for incorporating a 3-aminopiperidine moiety using N-Boc-3-piperidone.
Orthogonal Deprotection Strategydot
References
Navigating the Synthesis of 1-Boc-3-piperidone: A Comparative Guide to Efficiency and Cost-Effectiveness
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-Boc-3-piperidone, a crucial building block for numerous pharmaceutical compounds, can be synthesized through various methods, each with its own set of advantages and drawbacks. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthesis Methods
The primary synthetic strategies for this compound involve the oxidation of the corresponding alcohol, 1-Boc-3-hydroxypiperidine, or multi-step pathways starting from more basic precursors. The choice of method significantly impacts yield, purity, reaction time, and overall cost.
| Method | Starting Material | Key Reagents | Typical Yield | Reaction Time | Relative Cost | Key Advantages | Key Disadvantages |
| Method 1: Dess-Martin Oxidation | 1-Boc-3-hydroxypiperidine | Dess-Martin Periodinane (DMP) | ~86%[1] | ~18 hours[1] | High | High yield, mild conditions | Expensive reagent, stoichiometric waste |
| Method 2: PCC Oxidation | 1-Boc-3-hydroxypiperidine | Pyridinium Chlorochromate (PCC) | Moderate (not specified)[1] | ~18 hours[1] | Moderate | Readily available reagent | Toxic chromium waste, requires anhydrous conditions |
| Method 3: TEMPO-Catalyzed Oxidation | 1-Boc-3-hydroxypiperidine | TEMPO (catalyst), NaOCl, KBr | High (not specified)[2] | Not specified | Low | Inexpensive oxidant (bleach), catalytic, environmentally benign | Requires careful pH control |
| Method 4: Oppenauer Oxidation | 1-Boc-3-hydroxypiperidine | Aluminum isopropoxide, acetone | ~93% (oxidation step)[3][4] | ~8 hours[3][4] | Low-Moderate | High yield, inexpensive reagents | Requires high temperatures |
| Method 5: From 3-Hydroxypyridine (B118123) | 3-Hydroxypyridine | NaBH₄, (Boc)₂O, Oxidant | ~83% (overall)[3] | Multi-day | Moderate | Inexpensive starting material | Multi-step, longer overall process |
Experimental Protocols
Method 1: Dess-Martin Oxidation
Starting Material: 1-Boc-3-hydroxypiperidine
Procedure:
-
Dissolve 1-Boc-3-hydroxypiperidine (1.0 equivalent) in dichloromethane (B109758) (DCM).[1]
-
Cool the solution to 0°C.
-
Add Dess-Martin periodinane (1.1 equivalents) in portions.[1]
-
Allow the reaction to slowly warm to room temperature and stir for 18 hours.[1]
-
Upon completion, a white solid will precipitate. Filter the solid and wash with ethyl acetate.
-
Combine the organic phases, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[1]
Method 3: TEMPO-Catalyzed Oxidation
Starting Material: 1-Boc-3-hydroxypiperidine
Procedure:
-
Dissolve 1-Boc-3-hydroxypiperidine (1.0 equivalent), TEMPO (e.g., 0.01 equivalents), and potassium bromide (e.g., 0.02 equivalents) in a suitable solvent like dichloromethane.[2]
-
Cool the mixture to a controlled temperature (e.g., 25°C).[2]
-
Slowly add an aqueous solution of sodium hypochlorite (B82951) (e.g., 10% concentration), maintaining the temperature.[2]
-
Monitor the reaction by a suitable method (e.g., TLC) until completion.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Method 4: Oppenauer Oxidation (as part of the route from 3-Hydroxypyridine)
Starting Material: 1-Boc-3-hydroxypiperidine (prepared from 3-hydroxypyridine)
Procedure:
-
To a reaction flask, add 1-Boc-3-hydroxypiperidine, a ketone such as pimelic ketone, and a solvent like dichloromethane.[3][4]
-
Heat the reaction to approximately 80°C and maintain for about 8 hours.[3][4]
-
After completion, cool the reaction to room temperature and quench with an aqueous sodium hydroxide (B78521) solution.
-
Filter the mixture. The filtrate is then subjected to distillation to remove the solvent and excess ketone.
-
Extract the residue with dichloromethane, combine the organic phases, dry, and concentrate to get the crude this compound, which can be further purified by vacuum distillation.[3][4]
Synthesis Pathways Overview
The following diagram illustrates the different synthetic routes to this compound, highlighting the key starting materials and intermediate steps.
Caption: Synthetic routes to this compound.
Logical Workflow for Method Selection
The selection of an optimal synthesis method depends on balancing various factors such as cost, available equipment, environmental considerations, and desired scale. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
The synthesis of this compound can be approached from multiple angles. For large-scale, cost-sensitive production, the TEMPO-catalyzed oxidation of 1-Boc-3-hydroxypiperidine or the multi-step route from 3-hydroxypyridine present compelling options due to the low cost of the primary oxidant (bleach) or starting material, respectively. For laboratory-scale synthesis where high yield and mild conditions are prioritized and cost is less of a concern, the Dess-Martin oxidation is a reliable choice. The Oppenauer oxidation offers a good balance of high yield and moderate cost. The PCC oxidation, while effective, is becoming less favorable due to the environmental and health concerns associated with chromium reagents. Ultimately, the selection of the most appropriate method will depend on a careful evaluation of the specific project's priorities regarding cost, scale, efficiency, and environmental impact.
References
- 1. Sodium Hypochlorite Solution 0.5%, 1L | Medix ®, your on-line laboratory supply shop [medixcorp.com]
- 2. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]
- 3. Sodium Hypochlorite 12.5% | Buy Bulk Bleach - CORECHEM Inc. [corecheminc.com]
- 4. Sodium Hypochlorite Solution, 1 L | Flinn Scientific [flinnsci.com]
A Comparative Guide to the Environmental Impact of 1-Boc-3-piperidone Production
For Researchers, Scientists, and Drug Development Professionals
The production of 1-Boc-3-piperidone, a key intermediate in the synthesis of numerous pharmaceutical compounds, can be approached through various synthetic routes. The choice of a particular method has significant implications not only for yield and purity but also for environmental impact, safety, and overall sustainability. This guide provides an objective comparison of common and emerging methods for the synthesis of this compound, with a focus on their environmental footprint, supported by experimental data.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for four distinct methods for producing this compound. These routes represent both classical, widely used methods and greener, more modern alternatives.
| Parameter | Method 1: Swern Oxidation | Method 2: Dess-Martin Oxidation | Method 3: Oppenauer Oxidation | Method 4: Catalytic Aerobic Oxidation |
| Starting Material | 1-Boc-3-piperidinol | 1-Boc-3-piperidinol | 1-Boc-3-piperidinol | 1-Boc-3-piperidinol |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dess-Martin Periodinane (DMP) | Aluminum isopropoxide, Acetone (B3395972) | Copper(I) bromide, TEMPO, Bipyridine, N-Methylimidazole |
| Solvent(s) | Dichloromethane (B109758) (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM), Acetone | Acetone |
| Reaction Temperature | -78 °C to room temperature | Room temperature | 80 °C | Room temperature |
| Reaction Time | ~1-2 hours | ~18 hours[1] | ~8 hours[2] | ~1-5 hours[3] |
| Reported Yield | High (typically >90%) | 86%[1] | 92.9% (after distillation)[2] | High (typically >90%) |
| Key Byproducts/Waste | Dimethyl sulfide, CO, CO2, Triethylammonium chloride | 2-Iodobenzoic acid derivatives | Isopropanol, Aluminum salts | Water |
| Estimated Process Mass Intensity (PMI) | High | Very High | Moderate | Low |
| Key Environmental & Safety Hazards | Toxic and corrosive reagents, malodorous byproduct, low temperatures required. | Potentially explosive reagent, heavy metal waste (iodine). | Flammable solvents, metal waste. | Use of air as oxidant, milder conditions. |
Experimental Protocols
Method 1: Swern Oxidation of 1-Boc-3-piperidinol
The Swern oxidation is a widely used method for the mild oxidation of alcohols to aldehydes or ketones.[4]
Procedure:
-
A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C.
-
A solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous dichloromethane is added dropwise, maintaining the temperature below -60 °C.
-
After stirring for a short period, a solution of 1-Boc-3-piperidinol in anhydrous dichloromethane is added.
-
Following another stirring period, triethylamine is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified, typically by chromatography.[5]
Environmental & Safety Considerations:
-
Oxalyl chloride is highly toxic and corrosive and reacts violently with water.
-
Dimethyl sulfoxide (DMSO) is relatively benign, but the reaction produces dimethyl sulfide , which is a volatile and malodorous compound.[6]
-
The reaction requires cryogenic temperatures (-78 °C), which is energy-intensive.
-
Dichloromethane is a halogenated solvent with environmental and health concerns.
Method 2: Dess-Martin Oxidation of 1-Boc-3-piperidinol
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective oxidation of alcohols.[1]
Procedure:
-
To a solution of 1-Boc-3-piperidinol in dichloromethane at 0 °C, Dess-Martin periodinane is added in portions.
-
The solution is stirred at 0 °C and then allowed to warm to room temperature and stirred for approximately 18 hours.
-
The resulting white solid (byproduct) is removed by filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified.[1]
Environmental & Safety Considerations:
-
Dess-Martin Periodinane (DMP) is a high molecular weight reagent, leading to poor atom economy and a high E-factor. It is also reported to be potentially explosive under certain conditions.
-
The byproduct, 2-iodobenzoic acid, is a solid that can be filtered off, but represents a significant waste stream.
-
This method also utilizes dichloromethane as a solvent.
Method 3: Oppenauer Oxidation of 1-Boc-3-piperidinol
This method is part of a multi-step synthesis starting from 3-hydroxypyridine (B118123) and employs a classical Oppenauer oxidation in the final step.[2]
Procedure:
-
1-Boc-3-piperidinol is dissolved in a mixture of acetone and dichloromethane.
-
Aluminum isopropoxide is added as the catalyst.
-
The mixture is heated to 80 °C and maintained for approximately 8 hours.
-
After cooling, the reaction is quenched with aqueous sodium hydroxide.
-
The mixture is filtered, and the solvents are removed.
-
The product is extracted with dichloromethane, dried, and concentrated.
-
Final purification is achieved by vacuum distillation.[2]
Environmental & Safety Considerations:
-
This method avoids highly toxic and hazardous reagents like those used in Swern and Dess-Martin oxidations.
-
It uses acetone as both a reagent and a solvent, which is a greener alternative to dichloromethane.
-
The main waste products are aluminum salts and isopropanol, which need to be managed.
-
The reaction requires elevated temperatures, which has energy implications.
Method 4: Catalytic Aerobic Oxidation of 1-Boc-3-piperidinol (A Greener Alternative)
Catalytic aerobic oxidation utilizes a catalyst to facilitate the use of molecular oxygen (from air) as the ultimate oxidant, with water being the only theoretical byproduct.
Procedure (Generalized):
-
1-Boc-3-piperidinol is dissolved in a suitable solvent like acetone.
-
Catalytic amounts of a copper (I) salt (e.g., CuBr), a ligand (e.g., bipyridine), a co-catalyst (e.g., TEMPO), and a base (e.g., N-methylimidazole) are added.[7]
-
The reaction is stirred at room temperature under an atmosphere of air or oxygen for 1-5 hours.[3]
-
Upon completion, the catalyst can potentially be recovered, and the product is isolated and purified.
Environmental & Safety Considerations:
-
Atom Economy: This method has excellent atom economy as it uses air as the oxidant and produces water as the main byproduct.
-
Reagents: It uses catalytic amounts of reagents, significantly reducing waste compared to stoichiometric methods.
-
Solvents: Can be performed in greener solvents like acetone.
-
Conditions: The reaction proceeds under mild conditions (room temperature and atmospheric pressure), reducing energy consumption.
-
Safety: Avoids the use of highly toxic, corrosive, or explosive reagents.
Visualizing the Synthetic Pathways and Environmental Impact
To better illustrate the workflows and the logical relationships in terms of environmental impact, the following diagrams are provided.
Experimental Workflow Comparison
Caption: Comparative workflows for the synthesis of this compound.
Environmental Hazard Comparison
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Advantages of using 1-Boc-3-piperidone over other N-protected piperidones
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, N-protected piperidones are indispensable building blocks for the synthesis of a myriad of pharmaceutical agents and complex organic molecules. Among these, 1-Boc-3-piperidone has emerged as a reagent of choice for many researchers. This guide provides an objective comparison of this compound with other common N-protected piperidones, supported by a review of synthetic principles and experimental data, to highlight its distinct advantages in stability, reactivity, and synthetic versatility.
Executive Summary: Key Advantages of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) protecting group offers a unique combination of stability and controlled cleavage that sets it apart from other common amine protecting groups such as the benzyloxycarbonyl (Cbz), benzyl (B1604629) (Bn), and acetyl (Ac) groups. This unique profile makes this compound a highly versatile and often superior choice in multi-step synthetic campaigns.
Key advantages include:
-
Orthogonal Stability: The Boc group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and mild reducing agents, allowing for selective reactions at other sites of the molecule. This orthogonality is crucial in complex syntheses requiring multiple protecting groups.
-
Mild Deprotection Conditions: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which are typically compatible with a wide variety of other functional groups.[1] This is in contrast to the harsher conditions often required for other protecting groups, such as hydrogenolysis for Cbz and Bn groups, which can affect other reducible functionalities in the molecule.
-
Avoidance of Harsh Catalysts: The removal of Cbz and Bn groups often requires heavy metal catalysts like palladium on carbon (Pd/C) and a hydrogen atmosphere.[1] These conditions can be problematic for substrates containing sensitive functional groups (e.g., alkenes, alkynes, or certain sulfur-containing moieties) and can introduce metallic impurities into the product. The acid-labile nature of the Boc group circumvents these issues.
-
Enhanced Solubility: The Boc group can improve the solubility of intermediates in organic solvents, facilitating purification by chromatography.
Comparative Data: Deprotection Conditions and Orthogonality
The choice of an N-protecting group is fundamentally linked to its removal conditions and its compatibility with other protecting groups in a synthetic sequence. The following table summarizes the deprotection conditions for common N-protected piperidones, highlighting the orthogonality offered by the Boc group.
| N-Protecting Group | Reagent Name | Deprotection Conditions | Potential Incompatibilities |
| Boc | This compound | Mild acid (e.g., TFA, HCl in dioxane) | Acid-sensitive groups (e.g., t-butyl esters, acetals) |
| Cbz | N-Cbz-3-piperidone | Catalytic Hydrogenolysis (H₂, Pd/C) | Reducible groups (e.g., alkenes, alkynes, nitro groups) |
| Benzyl (Bn) | N-Benzyl-3-piperidone | Catalytic Hydrogenolysis (H₂, Pd/C) | Reducible groups (e.g., alkenes, alkynes, nitro groups) |
| Acetyl (Ac) | N-Acetyl-3-piperidone | Strong acid or base hydrolysis (e.g., HCl, NaOH) | Ester or amide functionalities |
This orthogonality is a cornerstone of modern synthetic strategy, enabling chemists to selectively unmask functional groups in a predetermined order.
Figure 1. Logical workflow for orthogonal deprotection.
Experimental Protocol: Asymmetric Reduction of this compound
The asymmetric reduction of this compound to the corresponding chiral alcohol, (S)-N-Boc-3-hydroxypiperidine, is a critical step in the synthesis of numerous pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[2][3] Biocatalytic reduction offers high enantioselectivity and mild reaction conditions.
Objective: To synthesize (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using a recombinant ketoreductase.
Materials:
-
N-Boc-3-piperidone
-
Recombinant E. coli cells co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH)
-
D-Glucose
-
NADP⁺
-
Phosphate (B84403) buffer (100 mmol·L⁻¹, pH 6.5)
-
Ethyl acetate (B1210297)
-
2 mol·L⁻¹ NaOH solution
Procedure: [4]
-
A reaction mixture is prepared containing 100 g·L⁻¹ N-Boc-3-piperidone, 110 g·L⁻¹ D-glucose, 0.1 g·L⁻¹ NADP⁺, and a suitable amount of the whole-cell biocatalyst in 100 mmol·L⁻¹ phosphate buffer (pH 6.5).
-
The reaction is carried out at 30 °C with stirring.
-
The pH of the reaction mixture is maintained at 6.5 by the addition of 2 mol·L⁻¹ NaOH solution.
-
The reaction progress is monitored by an appropriate analytical method (e.g., HPLC or GC).
-
Upon completion of the reaction (typically within 24 hours), an equal volume of ethyl acetate is added to the reaction mixture to extract the product.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.
Expected Outcome: This biocatalytic process can achieve high conversion rates (>97%) and excellent enantiomeric excess (>99% e.e.).[2]
Application in Drug Synthesis: The Synthesis of Solifenacin
This compound and its derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals. A notable example is the synthesis of Solifenacin, a muscarinic receptor antagonist used to treat overactive bladder. The piperidine ring is a core structural motif of this drug. While various synthetic routes to Solifenacin exist, many rely on a piperidine-based building block that can be conceptually derived from precursors like this compound.
The following diagram illustrates a generalized synthetic logic for accessing Solifenacin, highlighting the central role of the piperidine core.
Figure 2. Logical workflow for Solifenacin synthesis.
Conclusion
This compound offers significant advantages over other N-protected piperidones, primarily due to the unique properties of the Boc protecting group. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, provides a high degree of flexibility and orthogonality in complex synthetic routes. This allows for more efficient and cleaner chemical transformations, reducing the need for harsh reagents and simplifying purification processes. For researchers, scientists, and drug development professionals, the strategic use of this compound can lead to more robust, scalable, and successful synthetic outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of 1-Boc-3-piperidone: HPLC vs. NMR
The purity of reagents is paramount in research and drug development to ensure the reliability and reproducibility of experimental results. 1-Boc-3-piperidone is a widely used intermediate in the synthesis of various pharmaceutical compounds.[1][2] This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of purity determination in organic chemistry. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. Purity is assessed by the relative area of the main peak compared to the total area of all detected peaks.
Experimental Protocol: Reverse-Phase HPLC
A generalized protocol for the HPLC analysis of this compound is as follows:
-
Instrumentation : An HPLC system equipped with a UV-Vis detector, binary pump, autosampler, and column oven.
-
Column : Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm (or equivalent).[3]
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Methanol[3]
-
-
Gradient : A typical gradient might start at 5% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.[3]
-
Column Temperature : 30°C.[4]
-
Detection Wavelength : 210 nm (for the ketone chromophore).
-
Injection Volume : 5 µL.
-
Sample Preparation : Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Presentation: HPLC Purity Assessment
The purity is calculated based on the area percentage of the main product peak.
| Component | Retention Time (min) | Peak Area (%) |
| This compound | ~ 5.8 | > 99.0% |
| Unidentified Impurity 1 | ~ 3.2 | < 0.5% |
| Unidentified Impurity 2 | ~ 7.1 | < 0.5% |
Note: Retention times are illustrative and will vary based on the specific HPLC system, column, and method parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful method for assessing purity. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The presence of unexpected signals can indicate impurities. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the analyte itself.[5]
Experimental Protocol: ¹H NMR
-
Instrumentation : 400 MHz or 500 MHz NMR Spectrometer.
-
Solvent : Chloroform-d (CDCl₃).
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Data Acquisition :
Data Presentation: ¹H NMR Spectral Data
The following table summarizes the expected proton signals for this compound.[8][9]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 4.04 | s (singlet) | 2H | Protons adjacent to nitrogen and carbonyl (α to N, β to C=O) |
| 3.59 | t (triplet) | 2H | Protons adjacent to nitrogen (α to N) |
| 2.47 | t (triplet) | 2H | Protons adjacent to carbonyl (α to C=O) |
| 1.98 | m (multiplet) | 2H | Methylene protons (β to N, β to C=O) |
| 1.47 | s (singlet) | 9H | tert-Butyl (Boc) group protons |
Note: Chemical shifts are reported relative to TMS and can vary slightly based on solvent and concentration.
Comparative Analysis: HPLC vs. NMR
Both techniques offer unique advantages for purity validation. HPLC excels at detecting and quantifying minor, structurally similar impurities, while NMR confirms the structural identity and can detect impurities with different proton environments.
| Feature | HPLC | NMR |
| Primary Information | Quantitative purity (Area %), separation of components. | Structural confirmation, identification of impurities, quantitative purity (qNMR).[5] |
| Sensitivity | High sensitivity for UV-active impurities. | Generally lower sensitivity, but detects a broader range of proton-containing impurities. |
| Impurity Identification | Requires mass spectrometry (LC-MS) for structural information. | Can often provide structural clues about impurities directly from the spectrum. |
| Quantitation | Relative quantitation based on peak area (requires response factors for accuracy). | Absolute quantitation possible with an internal standard (qNMR).[5] |
| Throughput & Complexity | Higher throughput, method development can be time-consuming. | Faster for single samples, requires a high-field instrument. |
| Orthogonality | Provides an orthogonal check to NMR, crucial for comprehensive validation. | Provides an orthogonal check to HPLC.[5] |
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound using both HPLC and NMR.
Caption: Analytical workflow for purity validation.
Conclusion
For the comprehensive purity validation of this compound, HPLC and NMR spectroscopy are not mutually exclusive but are highly complementary techniques. HPLC provides excellent quantitative data on purity and separates minor impurities, while NMR confirms the chemical structure and can identify a broad range of potential contaminants. Employing both methods provides a robust, orthogonal approach, ensuring the high quality of the material required for demanding applications in pharmaceutical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 98977-36-7 [chemicalbook.com]
- 3. policija.si [policija.si]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asdlib.org [asdlib.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. echemi.com [echemi.com]
- 9. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
Benchmarking different catalysts for the synthesis of 1-Boc-3-piperidone
A Comparative Guide to Catalysts in the Synthesis of 1-Boc-3-piperidone
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, is critically dependent on the choice of catalyst for the oxidation of its precursor, 1-Boc-3-hydroxypiperidine. This guide provides a comparative analysis of several common catalytic methods, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their needs.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst is often a trade-off between yield, reaction conditions, cost, and environmental impact. The following table summarizes the performance of different catalysts in the synthesis of this compound.
| Catalyst/Method | Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane, Dichloromethane (B109758) (DCM) | 18 hours | 0°C to Room Temp. | 86% | [1] |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine | 5 hours (for precursor synthesis) | -78°C to Room Temp. | >42% (overall yield) | [2][3] |
| Oppenauer Oxidation | Aluminum isopropoxide, Acetone or Pimelinketone | 8 hours | 80°C | 92.9% | [4][5] |
| TEMPO-catalyzed Oxidation | TEMPO, Sodium hypochlorite (B82951), Potassium bromide, Sodium bicarbonate | Not Specified | 5-10°C | 99.4% | [5] |
Experimental Protocols
Detailed methodologies for the key catalytic syntheses of this compound are provided below.
Dess-Martin Periodinane (DMP) Oxidation[1]
This method utilizes a hypervalent iodine compound for a mild and selective oxidation.
Procedure:
-
Dissolve 1-Boc-3-hydroxypiperidine (5 g, 24.84 mmol) in dichloromethane (125 mL) in a flask and cool the solution to 0°C.
-
Add Dess-Martin Periodinane (11.59 g, 27.33 mmol) in portions to the solution.
-
Stir the reaction mixture at 0°C for a period, then allow it to slowly warm to room temperature.
-
Continue stirring at room temperature for 18 hours.
-
Filter the resulting white solid and wash it with ethyl acetate (B1210297) (100 mL).
-
Combine the organic phases and wash with a saturated sodium bicarbonate solution (50 mL).
-
Dry the organic phase with anhydrous sodium sulfate (B86663) and concentrate under vacuum to obtain this compound.
Swern Oxidation[2][3]
A common and mild oxidation protocol that uses activated DMSO.
Procedure:
-
Prepare a solution of oxalyl chloride in a suitable solvent and cool to -78°C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) to the oxalyl chloride solution.
-
Add a solution of N-Boc-3-hydroxypiperidine to the reaction mixture.
-
After the reaction is complete, add an organic base such as triethylamine.
-
Allow the reaction to warm to room temperature.
-
Work up the reaction by washing with water and brine, followed by extraction with an organic solvent.
-
Dry the organic layer and concentrate to yield the product.
Oppenauer Oxidation[4][5]
This method involves the oxidation of a secondary alcohol with an aluminum alkoxide catalyst in the presence of a ketone.
Procedure:
-
Charge a reaction flask with 1-Boc-3-hydroxypiperidine (179 g), pimelinketone (1300 g), aluminum isopropoxide (88 g), and dichloromethane (400 ml).
-
Heat the mixture to 80°C and maintain the temperature for 8 hours.
-
Cool the reaction to room temperature and add 10% sodium hydroxide (B78521) solution (200 ml).
-
Stir for 30 minutes and then filter.
-
Recover the dichloromethane and pimelinketone from the filtrate by distillation.
-
Extract the residue with dichloromethane three times.
-
Combine the organic layers, dry, and concentrate to get the crude this compound, which can be further purified by vacuum distillation.
TEMPO-catalyzed Oxidation[5]
A highly efficient method using a stable nitroxyl (B88944) radical as the catalyst.
Procedure:
-
To a reaction flask, add N-Boc-3-hydroxypiperidine (20.1 g), a polymer-supported 2-azaadamantane (B3153908) N-oxyl (PS-ABNO, 703.5 mg), and dichloromethane (100 ml).
-
Add a solution of potassium bromide (1 g) in water to the system.
-
Cool the mixture to 5°C in an ice bath.
-
Prepare a solution of sodium bicarbonate (8.4 g) in sodium hypochlorite solution (100 ml) and adjust the pH to approximately 8.5.
-
Slowly add this solution to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Monitor the reaction by TLC. Upon completion, filter to recover the PS-ABNO.
-
Separate the reaction liquid and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, wash with water, dry, and concentrate to obtain the product.
Visualizations
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound, from the precursor to the purified product.
Caption: General workflow for the synthesis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
The Piperidine Scaffold: A Comparative Analysis in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its frequent appearance in a vast number of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. This guide provides a comprehensive comparative analysis of the piperidine scaffold, evaluating its performance against other common heterocyclic alternatives and offering supporting experimental data to inform rational drug design.
Physicochemical Properties: A Comparative Overview
The selection of a heterocyclic scaffold significantly influences a drug candidate's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key properties of piperidine with two other widely used six-membered nitrogenous heterocycles: piperazine (B1678402) and morpholine (B109124).
| Property | Piperidine | Piperazine | Morpholine | Key Differences and Implications |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | 1,4-Oxazinane | Piperazine's second nitrogen offers an additional site for hydrogen bonding and salt formation, increasing polarity and aqueous solubility. Morpholine's oxygen atom also enhances polarity compared to piperidine. |
| Basicity (pKa) | ~11.2 | pKa1 ≈ 5.7, pKa2 ≈ 9.8 | ~8.4 | Piperidine is a strong base, often protonated at physiological pH, which can facilitate strong ionic interactions with target proteins. Piperazine's two distinct pKa values allow for finer tuning of its ionization state. Morpholine is a weaker base, which can be advantageous for brain permeability.[1][2] |
| Lipophilicity (logP) | ~0.9 | ~-1.0 | ~-0.8 | Piperidine is the most lipophilic of the three, which can enhance membrane permeability but may also lead to higher metabolic clearance and potential off-target effects. The increased polarity of piperazine and morpholine generally results in lower lipophilicity. |
| Aqueous Solubility | Miscible | Very Soluble | Miscible | The additional polar atom in piperazine and morpholine contributes to their generally higher aqueous solubility compared to many piperidine derivatives, a crucial factor for formulation and bioavailability. |
Performance in Drug Discovery: A Head-to-Head Comparison
The true measure of a scaffold's utility lies in its impact on the biological activity and overall performance of a drug molecule. Below, we present comparative data for piperidine-containing drugs and their analogs.
Central Nervous System (CNS) Agents
The piperidine scaffold is particularly prevalent in drugs targeting the CNS. Its conformational flexibility allows for optimal interactions with a variety of receptors and transporters.
Risperidone (B510) (Antipsychotic): A Case Study
Risperidone, a widely prescribed atypical antipsychotic, features a key piperidine moiety. Its primary mechanism of action involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.
| Compound | Target | Ki (nM) | Reference |
| Risperidone (contains piperidine) | Dopamine D2 | 3.13 | [3] |
| Serotonin 5-HT2A | 0.16 | [3] | |
| Paliperidone (9-hydroxyrisperidone, also contains piperidine) | Dopamine D2 | 0.33 | [4] |
| Serotonin 5-HT2A | 0.12 | [4] |
While direct, publicly available data for a risperidone analog where the piperidine is replaced with another heterocycle under identical experimental conditions is limited, the high affinity of risperidone and its active metabolite for their targets underscores the favorable contribution of the piperidine scaffold.
Donepezil (B133215) (Acetylcholinesterase Inhibitor): A Comparative Look
Donepezil is a cornerstone in the treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase (AChE).
| Compound | Enzyme | IC50 (nM) | Reference |
| Donepezil (contains piperidine) | Human AChE | 6.7 | [5] |
| Rivastigmine (B141) (contains a carbamate (B1207046) but no piperidine) | Human AChE | 4.3 | [5] |
| Galantamine (contains a different heterocyclic system) | Human AChE | ~410 | [5] |
In this comparison, while rivastigmine shows a slightly lower IC50, donepezil demonstrates high potency. The selectivity of donepezil for AChE over butyrylcholinesterase (BuChE) is also a key feature, with an IC50 for BuChE of 7,400 nM, showcasing a high selectivity index of approximately 1104x.[5]
Anticancer Agents
The piperidine scaffold is increasingly being incorporated into the design of targeted anticancer therapies, including kinase inhibitors and agents that modulate the tumor microenvironment.
PARP Inhibitors: A Structural Comparison
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with BRCA mutations. Several approved and investigational PARP inhibitors incorporate a piperidine or piperazine ring.
| Compound | Target | IC50 (nM) | Scaffold | Reference |
| Olaparib | PARP-1 | 1.5 | Piperazine | [6] |
| Rucaparib | PARP-1 | 1.4 | Azepane (7-membered ring) | |
| Niraparib | PARP-1 | 3.8 | Piperidine | |
| Talazoparib | PARP-1 | 0.57 | Phthalazinone | |
| Piperidine-based derivative 15d | PARP-1 | 12.02 | Piperidine | [7] |
| Piperidine-based derivative 6a | PARP-1 | 8.33 | Piperidine | [7] |
While the core pharmacophore plays a significant role, the data on various PARP inhibitors, including potent piperidine-based derivatives, highlights the suitability of the piperidine scaffold in achieving high inhibitory activity.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of piperidine-based compounds.
Synthesis of Risperidone
Materials:
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Isopropanol
Procedure:
-
To a flask containing isopropanol, add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, sodium carbonate, and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 9-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the crude risperidone and wash with water.
-
Recrystallize the crude product from a suitable solvent, such as isopropanol, to obtain pure risperidone.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Piperidine-based test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the piperidine-based test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Piperidine-based test compound (e.g., Donepezil)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value of the test compound.[5]
Visualizing the Role of Piperidine Scaffolds
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
Evaluating the scalability of different 1-Boc-3-piperidone synthesis protocols
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. 1-Boc-3-piperidone, a versatile building block in the synthesis of numerous pharmaceutical agents, is no exception. This guide provides a comparative analysis of common synthesis protocols for this compound, with a focus on scalability. Experimental data is presented to facilitate an objective evaluation of each method's suitability for larger-scale production.
Comparison of Key Synthesis Protocols
The synthesis of this compound is most commonly achieved through the oxidation of 1-Boc-3-hydroxypiperidine. However, other routes starting from different materials have also been developed. The choice of protocol often depends on a balance of factors including yield, cost of reagents, reaction conditions, and ease of purification.
| Protocol | Starting Material | Key Reagents | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Scalability Considerations |
| Dess-Martin Oxidation | 1-Boc-3-hydroxypiperidine | Dess-Martin periodinane (DMP) | 86%[1] | Not specified | Mild reaction conditions, high yield.[1] | DMP is expensive and potentially explosive on a large scale. Stoichiometric use of a heavy iodine reagent. | Limited by the cost and safety concerns associated with DMP. |
| PCC Oxidation | 1-Boc-3-hydroxypiperidine | Pyridinium chlorochromate (PCC) | Not specified, but successful | Not specified | Readily available reagent. | Use of carcinogenic chromium(VI) reagent. Difficult removal of chromium byproducts. | Significant environmental and safety concerns for large-scale synthesis. |
| Swern Oxidation | N-Boc-3-hydroxy piperidine (B6355638) | Oxalyl chloride, DMSO, triethylamine (B128534) | 75%[2] | >98%[2] | Avoids heavy metals. High purity product. | Requires cryogenic temperatures (-30°C).[2] Generation of dimethyl sulfide (B99878) byproduct with a strong odor. | Requires specialized equipment for low-temperature reactions. Odor management is a concern. |
| Oppenauer Oxidation | 1-Boc-3-piperidinol | Aluminum isopropylate, pimelinketone | 92.9% (distilled)[3][4] | >98%[4] | High yield and purity.[4] Environmentally friendly process.[4] Suitable for industrial production.[4] | Requires high temperature (80°C).[3][4] | Considered a highly efficient and low-pollution method suitable for industrial scale-up.[4] |
| Hypochlorite Oxidation | N-BOC-3-hydroxypiperidine | Sodium hypochlorite, potassium bromide, PS-ABNO catalyst | 99.4%[3] | Not specified | High yield.[3] Inexpensive oxidizing agent. | Requires a phase-transfer catalyst. pH control is necessary. | Potentially cost-effective and scalable due to the low cost of bleach. |
| Debenzylation & Boc Protection | 1-benzyl-3-piperidone | H₂, Pd/C, Di-tert-butyl dicarbonate | 99%[5] | Not specified | Very high yield.[5] | Requires handling of hydrogen gas and a pyrophoric catalyst (Pd/C). Multi-step process. | Requires specialized hydrogenation equipment. Safety protocols for handling H₂ and Pd/C are critical. |
Experimental Workflows and Methodologies
The following diagrams illustrate the general workflows for the most common synthesis protocols. Detailed experimental procedures are provided below for reproducibility and comparison.
Oxidation of 1-Boc-3-hydroxypiperidine
This is a prevalent strategy, with several oxidizing agents being employed. The choice of oxidant significantly impacts the scalability of the process.
Caption: Oxidation routes from 1-Boc-3-hydroxypiperidine.
-
Dissolve 1-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir for 18 hours.
-
Filter the resulting white solid and wash with ethyl acetate.
-
Wash the combined organic phase with saturated sodium bicarbonate solution.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Dissolve oxalyl chloride in DCM and cool to -30°C.
-
Add dimethyl sulfoxide (B87167) (DMSO) dropwise.
-
Add a solution of N-Boc-3-hydroxy piperidine in DCM, maintaining the temperature at -30°C.
-
Stir for 30 minutes.
-
Add triethylamine dropwise, keeping the temperature at -30°C.
-
Stir for another 30 minutes and then allow the reaction to warm to room temperature.
-
After 10-15 hours, wash the reaction mixture with water.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate.
-
Crystallize the product from heptane (B126788) at 0-5°C.
Oppenauer Oxidation Protocol
This method is presented as a high-yield, environmentally friendly option suitable for industrial production.[4]
Caption: Workflow for the Oppenauer oxidation protocol.
-
Charge a reaction flask with 1-Boc-3-piperidinol, pimelinketone, aluminum isopropylate, and dichloromethane.
-
Heat the mixture to 80°C and maintain for 8 hours.
-
Cool the reaction to room temperature.
-
Add 10% sodium hydroxide (B78521) solution and stir for 30 minutes.
-
Filter the mixture.
-
Remove dichloromethane and excess pimelinketone from the filtrate via distillation.
-
Extract the residue with dichloromethane.
-
Combine the organic layers, dry, and concentrate to obtain the crude product.
-
Purify by vacuum distillation (104-105°C at 60 Pa) to yield the final product.
Synthesis from 1-benzyl-3-piperidone
This two-step process involves the removal of a benzyl (B1604629) protecting group followed by the introduction of the Boc group.
Caption: Synthesis of this compound from 1-benzyl-3-piperidone.
-
To a solution of 1-benzyl-3-piperidone in methanol, add 10% palladium on carbon under a nitrogen atmosphere.
-
Hydrogenate the mixture at 55 psi overnight.
-
Filter the reaction mixture through celite and concentrate the solvent in vacuo.
-
Immediately dissolve the resulting solid in tetrahydrofuran (B95107) (THF).
-
Add saturated aqueous sodium bicarbonate and di-tert-butyl dicarbonate.
-
Stir the mixture for 48 hours.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and back-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with dilute HCl and brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by silica gel flash chromatography.
Conclusion
The choice of a synthesis protocol for this compound on a large scale requires careful consideration of multiple factors beyond just the chemical yield. For laboratory-scale synthesis, methods like Dess-Martin or Swern oxidation offer high yields and purity. However, for industrial applications, the Oppenauer oxidation and hypochlorite-based oxidation present more scalable and cost-effective alternatives with fewer safety and environmental concerns. The debenzylation route, while high-yielding, necessitates specialized equipment for hydrogenation, which may not be readily available in all facilities. Ultimately, the optimal protocol will depend on the specific requirements and constraints of the manufacturing environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN103304472A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Safe Disposal of 1-Boc-3-piperidone: A Procedural Guide
Researchers and laboratory personnel must handle the disposal of 1-Boc-3-piperidone with diligence to ensure safety and environmental compliance. This guide provides essential information on the proper disposal procedures for this compound, emphasizing adherence to institutional and local regulations.
Key Safety and Handling Information
This compound is classified as a hazardous substance that can cause skin and eye irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (such as a type N95), should be worn when handling this chemical[3]. It is a solid with a melting point between 35-40°C and should be stored in a refrigerator at 2-8°C in a tightly sealed container[4].
| Property | Information | Source |
| CAS Number | 98977-36-7 | [1][2][3][5] |
| Molecular Formula | C10H17NO3 | [3] |
| Appearance | White to yellow low melting solid | [6] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [1][2] |
| Storage | 2-8°C in a tightly closed container | [3] |
| Personal Protective Equipment | Dust mask (type N95), eye shields, gloves | [4] |
Disposal Workflow
Proper disposal of this compound should not involve release into the environment[2]. The recommended general procedure is to dispose of the chemical waste through an approved waste disposal plant[2]. The following workflow outlines the procedural steps for the safe disposal of this compound.
Detailed Disposal Protocol
Due to the lack of specific, publicly available protocols for the chemical neutralization of this compound, the primary method of disposal is through a licensed and approved hazardous waste management company. The following steps provide a detailed methodology for this process:
-
Consult Safety Data Sheets (SDS) and Local Regulations : Before beginning any disposal process, thoroughly review the SDS for this compound and your institution's specific chemical hygiene plan. Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.
-
Wear Appropriate Personal Protective Equipment (PPE) : At a minimum, wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is necessary[3][4].
-
Containment of Spills : In the event of a spill, carefully sweep up the solid material and place it into a designated, labeled, and sealable container for chemical waste[2]. Avoid creating dust.
-
Packaging Waste :
-
For unused or waste this compound, ensure it is in a securely sealed container.
-
Clearly label the waste container with the chemical name ("this compound"), CAS number (98977-36-7), and appropriate hazard warnings (e.g., "Irritant").
-
-
Storage of Waste : Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. It is crucial to use an approved waste disposal plant for final disposition[2].
-
Documentation : Complete all required waste disposal forms and maintain records as per your institution's and legal requirements.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Boc-3-piperidone
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 1-Boc-3-piperidone, a common intermediate in pharmaceutical synthesis. Adherence to these protocols is critical for ensuring laboratory safety and procedural accuracy.
Essential Safety Information
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[2] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or eyeshields are essential to prevent eye contact.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]
-
Respiratory Protection: In situations where dust formation is possible, a NIOSH-approved N95 dust mask or equivalent respirator should be used.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 35-40 °C | |
| Storage Temperature | 2-8°C |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling, use, and disposal of this compound.
Detailed Experimental Protocols
Handling and Use:
-
Preparation: Before handling, ensure that a well-ventilated area, preferably a chemical fume hood, is operational.[1][2] Don all required personal protective equipment, including gloves, safety goggles, a lab coat, and an N95 respirator.
-
Weighing and Transfer: To minimize dust formation, handle the solid material carefully.[2] Use appropriate tools for transfer, such as a spatula.
-
Reaction Setup: If the reaction is sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere. The compound should be stored in a tightly closed container in a refrigerator.[1]
-
Post-Reaction: After the reaction is complete, any unused material should be stored appropriately, and the workspace should be prepared for cleanup.
Disposal Plan:
-
Waste Segregation: All waste materials containing this compound, including contaminated consumables like gloves and paper towels, should be collected in a designated, sealed, and clearly labeled waste container.
-
Container Management: Ensure that the waste container is compatible with the chemical. Do not overfill the container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal environmental regulations.[2] Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated. A suitable solvent rinse, followed by washing with soap and water, is generally recommended.
By following these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
